Technical Documentation Center

2-[(Cyclohexylcarbonyl)amino]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(Cyclohexylcarbonyl)amino]benzoic acid
  • CAS: 25437-73-4

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 2-[(Cyclohexylcarbonyl)amino]benzoic Acid: A Technical Whitepaper

Executive Summary Anthranilic acid (2-aminobenzoic acid) derivatives represent a privileged scaffold in medicinal chemistry and materials science, frequently serving as critical precursors for kinase inhibitors, anti-inf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) derivatives represent a privileged scaffold in medicinal chemistry and materials science, frequently serving as critical precursors for kinase inhibitors, anti-inflammatory agents, and advanced polymeric materials. 2-[(Cyclohexylcarbonyl)amino]benzoic acid is a highly versatile intermediate characterized by its distinct hydrophobic cyclohexyl moiety coupled with a polar, hydrogen-bonding capable anthranilic acid core[1].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous examination of the compound's molecular weight characteristics, its crystallographic architecture, and the self-validating analytical workflows required for its definitive characterization.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the exact mass and isotopic distribution of 2-[(Cyclohexylcarbonyl)amino]benzoic acid is foundational for downstream analytical tracking and purity validation.

  • Molecular Formula : C14H17NO3[1]

  • Average Molecular Weight : 247.29 g/mol [1]

  • Monoisotopic Mass : 247.1208 Da[1]

Causality in Mass Spectrometry (MS) : When analyzed via Electrospray Ionization (ESI), the compound's ionization behavior is strictly dictated by its functional groups. In negative ion mode (ESI-), the carboxylic acid moiety readily deprotonates, yielding a robust [M-H]- signal at m/z 246.11[1]. This is the preferred mode for quantification due to the high acidity of the carboxyl group. Conversely, in positive ion mode (ESI+), protonation occurs primarily at the amide carbonyl oxygen or nitrogen, yielding an [M+H]+ peak at m/z 248.12[1]. During tandem MS (MS/MS) collision-induced dissociation, the molecule typically exhibits a neutral loss of the cyclohexyl ring or cleavage of the amide bond, isolating the anthranilic acid core for structural confirmation.

Crystallographic Architecture & Supramolecular Synthons

While the exact single-crystal X-ray diffraction (SC-XRD) structure of 2-[(Cyclohexylcarbonyl)amino]benzoic acid requires specific crystallization conditions, its structural topology can be highly accurately modeled based on homologous N-acyl anthranilic acid derivatives, such as 2-(4-chlorobenzamido)benzoic acid[2] and 4-(cyclopropanecarboxamido)benzoic acid[3].

  • Intramolecular Conformation (The S(6) Loop) : The defining feature of 2-substituted amido-benzoic acids is the formation of a robust intramolecular hydrogen bond. The amide N-H acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent carboxylic acid group. This interaction closes a six-membered ring, mathematically denoted as an S(6) graph set motif [2]. This locks the amide and the aromatic ring into a near-planar conformation, minimizing steric clash while maximizing orbital overlap.

  • Intermolecular Assembly (The R2,2(8) Dimer) : The primary driver of the 3D crystal lattice is the carboxylic acid functional group. In the solid state, these molecules almost universally dimerize via strong O-H···O hydrogen bonds, forming centrosymmetric dimers characterized by the classic R2,2(8) supramolecular synthon [3],[2]. The bulky, flexible cyclohexyl ring adopts a chair conformation and dictates the overall packing density, often leading to a monoclinic space group (e.g., P21/c) driven by van der Waals interactions between the aliphatic rings[4].

Experimental Workflows: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols incorporate built-in validation steps. A protocol is only as reliable as its internal quality controls.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for MW Validation
  • Sample Preparation : Dissolve 1 mg of 2-[(Cyclohexylcarbonyl)amino]benzoic acid in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, enhancing ionization efficiency in ESI+ mode while suppressing unwanted sodium/potassium adducts that complicate spectral interpretation.

  • System Calibration (Self-Validation Step) : Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis to <2 ppm mass accuracy.

    • Validation: Do not proceed unless the calibration standard passes the strict <2 ppm mass accuracy threshold.

  • Data Acquisition : Inject 5 µL into the HRMS (e.g., Q-TOF). Acquire data in both ESI+ and ESI- modes.

  • Analysis : Extract the exact mass chromatogram for m/z 248.1281 ([M+H]+) and m/z 246.1136 ([M-H]-). Verify that the isotopic pattern (M+1, M+2) matches the theoretical distribution for C14H17NO3.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Growth and Analysis
  • Solvent Screening : Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane).

    • Causality: A binary system utilizes a "good" solvent (EtOAc) to dissolve the compound and an "antisolvent" (Hexane) to slowly lower solubility as the good solvent evaporates, driving controlled nucleation.

  • Crystallization : Pierce the cap of the vial with a 20-gauge needle to allow for slow evaporation at 25°C.

    • Causality: Slow evaporation ensures thermodynamic control, preventing the formation of kinetic polymorphs or twinned crystals.

  • Crystal Selection (Self-Validation Step) : Mount the crystals under a polarized light microscope.

    • Validation: Select only crystals that extinguish light uniformly upon rotation. Non-uniform extinction indicates twinning or internal lattice defects; discard these immediately.

  • Data Collection : Mount the crystal on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K[3]. Determine the preliminary unit cell.

    • Validation: If the unit cell mosaicity is >1.0°, abort the run and select a new crystal to ensure high-resolution data.

  • Structure Solution : Solve using direct methods (SHELXT) and refine using least-squares minimization (SHELXL)[4].

Quantitative Data Summaries

Table 1: Physicochemical and Crystallographic Parameters

Parameter Value / Description
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Monoisotopic Mass 247.1208 Da
Predicted Space Group Monoclinic (e.g., P21/c)
Dominant H-Bond Donor Amide N-H, Carboxyl O-H

| Dominant H-Bond Acceptor | Carboxyl C=O, Amide C=O |

Table 2: Key Hydrogen Bond Geometries (Extrapolated from N-acyl anthranilic acids)

Interaction Type Graph Set Motif Donor···Acceptor Distance (Å) Angle (°)
Intramolecular N-H···O S(6) ~2.65 - 2.75 130 - 140

| Intermolecular O-H···O | R2,2(8) | ~2.60 - 2.68 | 165 - 175 |

Mechanistic Visualizations

XRD_Workflow N1 Compound Synthesis & LC-MS Purity Check (>99%) N2 Solvent Screening (EtOH, EtOAc, Hexane) N1->N2 N3 Slow Evaporation Crystallization (Thermodynamic Control) N2->N3 N4 Optical Microscopy & Crystal Selection (Polarized Light) N3->N4 N5 SC-XRD Data Collection (Mo Kα, 298K) N4->N5 N6 Structure Solution & Refinement (SHELXL) N5->N6

SC-XRD Crystallization and Structural Resolution Workflow.

Supramolecular_Assembly S1 Monomer Conformation Intramolecular S(6) N-H···O S2 Carboxylic Acid Dimerization Intermolecular R2,2(8) O-H···O S1->S2 S3 1D Ribbon Extension Weak C-H···O Interactions S2->S3 S4 3D Crystal Lattice Van der Waals & Steric Packing S3->S4

Hierarchical Supramolecular Assembly of Anthranilic Acid Derivatives.

References

  • PubChem . "2-[(cyclohexylcarbonyl)amino]benzoic acid (C14H17NO3) - PubChemLite". National Center for Biotechnology Information. URL:[Link]

  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012) . "4-(Cyclopropanecarboxamido)benzoic acid". Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2856. URL:[Link]

  • Moreno-Fuquen, R., et al. (2015) . "Crystal structure of 2-(4-chlorobenzamido)benzoic acid". Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o604–o605. URL:[Link]

Sources

Exploratory

Thermodynamic Profiling and Phase Behavior of 2-[(Cyclohexylcarbonyl)amino]benzoic Acid: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceutical formulations requires a rigorous understanding of the active pharmaceutical ingredient’s (API) thermodynamic landscape. 2-[(Cyclohexylcarbonyl)amino]benzoic acid (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical formulations requires a rigorous understanding of the active pharmaceutical ingredient’s (API) thermodynamic landscape. 2-[(Cyclohexylcarbonyl)amino]benzoic acid (C₁₄H₁₇NO₃) is a lipophilic anthranilic acid derivative characterized by a bulky, aliphatic cyclohexyl ring and a highly polar ortho-amide/carboxylic acid core.

This whitepaper provides an in-depth framework for evaluating the thermodynamic properties of this compound. By analyzing its solid-state phase transitions, conformational flexibility, and solution thermodynamics, researchers can accurately predict its solubility, stability, and bioavailability. The methodologies outlined herein are designed as self-validating systems, ensuring high-fidelity data extraction for drug development professionals.

Structural Thermodynamics & Conformational Landscape

The thermodynamic behavior of 2-[(Cyclohexylcarbonyl)amino]benzoic acid is governed by the interplay between its rigid hydrogen-bonding core and its flexible aliphatic appendage.

Hydrogen Bonding and Lattice Energy

Like many [1], this compound exhibits complex intra- and intermolecular hydrogen bonding. The ortho-relationship between the carboxylic acid and the amide group allows for the formation of an intramolecular six-membered pseudoring (S(6) motif). Intermolecularly, the carboxylic acid groups typically form robust R22​(8) dimers, while the amide groups participate in extended 1D hydrogen-bonded chains. These strong non-covalent interactions result in a high lattice energy, which directly translates to a high enthalpy of fusion ( ΔHfus​ ) and a high melting point ( Tm​ ).

Conformational Entropy

The cyclohexyl ring introduces significant torsional degrees of freedom. The transition of the cyclohexyl ring between chair conformations, as well as the rotation around the amide C-N bond, contributes to the vibrational heat capacity ( Cp​ ) of the solid and liquid states. The entropic penalty ( ΔSsol​ ) associated with the hydrophobic hydration of this bulky ring is the primary driver of its poor aqueous solubility.

Solid-State Phase Transitions: Polymorphism and Melting

Pharmaceutical solids frequently exhibit polymorphism—the ability to exist in multiple crystalline forms. The thermodynamic relationship between these forms is either enantiotropic (reversible transition below the melting point) or monotropic (one form is thermodynamically stable across all temperatures) [3].

Protocol: Self-Validating Thermal Analysis (DSC/TGA)

To accurately determine Tm​ , ΔHfus​ , and screen for polymorphs, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow is required.

Causality & Self-Validation: TGA must always precede DSC. If an endothermic peak in the DSC correlates with a mass loss in the TGA, the event is desolvation (pseudopolymorphism) rather than true melting. This cross-validation prevents the mischaracterization of phase boundaries.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of 2-[(Cyclohexylcarbonyl)amino]benzoic acid into an aluminum pan. Crimp the pan with a pinhole lid to allow volatile release.

  • TGA Screening: Heat the sample from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min). Confirm that no mass loss occurs prior to the anticipated melting point.

  • DSC Equilibrium Scan: Heat a fresh sample at a slow rate (2 °C/min) to allow the system to maintain thermal equilibrium, yielding the true thermodynamic Tm​ and ΔHfus​ of the stable polymorph.

  • DSC Kinetic Scan: Heat a fresh sample at a rapid rate (20 °C/min). Causality: Fast heating outpaces the kinetics of solid-state polymorphic transformations, allowing the detection of metastable polymorph melting points before they can recrystallize into the stable form.

SolidStateWorkflow A Sample: 2-[(Cyclohexylcarbonyl)amino]benzoic acid B TGA Analysis Verify constant mass (No desolvation) A->B C DSC Analysis Slow (2°C/min) & Fast (20°C/min) Scans B->C D Determine Thermodynamic Tm & ΔH_fus C->D E Polymorph Classification (Enantiotropic vs. Monotropic) C->E

Fig 1: Self-validating solid-state thermodynamic characterization workflow.

Solution Thermodynamics and Solubility Modeling

The dissolution of 2-[(Cyclohexylcarbonyl)amino]benzoic acid is a thermodynamic cycle involving the disruption of the crystal lattice (endothermic) and the solvation of the molecule (exothermic). Because of the molecule's amphiphilic nature (polar core, non-polar ring), ideal solubility models fail. Instead, local composition models like the Non-Random Two-Liquid (NRTL) model must be utilized [2].

Protocol: Isothermal Solubility Determination

Causality & Self-Validation: We utilize the static shake-flask method rather than dynamic dissolution. Dynamic methods often capture transient supersaturation states. The static method ensures true thermodynamic equilibrium. Furthermore, the protocol is self-validated by analyzing the residual solid post-equilibration via Powder X-Ray Diffraction (PXRD) to ensure no solution-mediated phase transformation occurred.

Step-by-Step Methodology:

  • Equilibration: Add an excess of the API to 10 mL of the target solvent (e.g., ethanol, water, or 1-octanol) in a sealed glass vial.

  • Thermostatic Agitation: Submerge the vials in a thermostatic water bath at specific temperatures (e.g., 283.15 K to 323.15 K) and agitate at 150 rpm for 72 hours. Causality: 72 hours ensures the chemical potential of the solid equals the chemical potential of the solute in the liquid phase.

  • Phase Separation: Allow the vials to stand undisturbed for 12 hours to settle the undissolved solids, preventing nanoparticle scattering during UV-Vis/HPLC analysis.

  • Quantification: Filter the supernatant through a 0.22 μm PTFE syringe filter (pre-heated to the bath temperature to prevent precipitation) and quantify the mole fraction solubility ( x ) via HPLC.

  • Solid-State Verification: Recover the residual solid and analyze via PXRD.

Thermodynamic Extraction

Using the modified Apelblat equation and the van't Hoff plot ( lnx vs 1/T ), the standard dissolution enthalpy ( ΔHsol​ ), entropy ( ΔSsol​ ), and Gibbs free energy ( ΔGsol​ ) are extracted:

lnx=−RTΔHsol​​+RΔSsol​​

SolutionThermo S1 Isothermal Shake-Flask (283.15 K - 323.15 K) S2 Equilibration & Filtration (Self-Validating PXRD Check) S1->S2 S3 HPLC Quantification (Mole Fraction: x) S2->S3 S4 Thermodynamic Modeling (NRTL / Apelblat) S3->S4 S5 Extract ΔG_sol, ΔH_sol, ΔS_sol S4->S5

Fig 2: Isothermal thermodynamic solubility extraction and modeling pathway.

Quantitative Data Synthesis

Because highly specific empirical thermodynamic data for the exact CAS of 2-[(Cyclohexylcarbonyl)amino]benzoic acid is restricted in open literature, we synthesize its thermodynamic profile by anchoring it against rigorously validated structural analogs within the anthranilic acid and benzamide families [1] [2]. The predictive values highlight the profound impact of the cyclohexyl substitution on lattice energy.

Table 1: Comparative Thermodynamic Parameters of Anthranilic Acid Derivatives & Amides

CompoundMelting Point ( Tm​ , K)Enthalpy of Fusion ( ΔHfus​ , kJ/mol)Ideal Solubility ( lnxideal​ at 298.15 K)Primary Solid-State Interaction
2-[(Cyclohexylcarbonyl)amino]benzoic acid ~420 - 440 ~35.0 - 45.0 -4.5 to -6.0 *Carboxylic dimers, Amide chains
Flufenamic Acid [1]407.238.5-4.8Carboxylic dimers
Niflumic Acid [1]477.149.0-6.2Carboxylic dimers
Benzamide [2]401.521.2-3.1Amide dimers

*Predicted ranges based on group contribution methods and structural homology to flufenamic acid, accounting for the increased steric bulk and lipophilicity of the cyclohexyl moiety.

Conclusion

The thermodynamic characterization of 2-[(Cyclohexylcarbonyl)amino]benzoic acid requires a multi-faceted approach that respects its dual nature: a highly polar, hydrogen-bonding core coupled with a bulky, hydrophobic ring. By employing self-validating DSC/TGA workflows and NRTL-based solubility modeling, researchers can accurately map its phase boundaries and dissolution thermodynamics. This foundational data is critical for advancing the compound through pre-formulation, enabling the rational selection of co-solvents, polymorph control strategies, and bioavailability enhancement techniques.

References

  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. The Journal of Physical Chemistry B, 115(10), 2547-2554. URL: [Link]

  • Li, Y., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics. URL: [Link]

  • Childress, J. et al. (2018). Enantiotropic inconstancy, crystalline solid solutions and co-crystal in the salicylic acid–anthranilic acid system. CrystEngComm. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-[(Cyclohexylcarbonyl)amino]benzoic Acid Stock Solutions

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Relevance 2-[(Cyclohexylcarbonyl)a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

2-[(Cyclohexylcarbonyl)amino]benzoic acid (also commonly referred to as 2-(cyclohexanecarboxamido)benzoic acid) is a highly versatile pharmacophore and synthetic intermediate in modern drug discovery. Structurally, it is an anthranilic acid derivative characterized by a lipophilic cyclohexyl ring linked to a benzoic acid core via an amide bond.

This specific structural motif is frequently utilized in the design of Clostridium difficile toxin inhibitors[1], broad-spectrum phospholipase A2 (PLA2) inhibitors, and transient receptor potential (TRP) channel modulators[2]. Because of the competing physicochemical forces within the molecule—namely, the highly hydrophobic cyclohexyl group and the pH-sensitive carboxylic acid—achieving consistent, reproducible solubility is a frequent bottleneck in preclinical assays. This guide provides a validated, self-consistent methodology for preparing stable stock solutions and aqueous working dilutions.

Physicochemical Profiling

Understanding the physicochemical nature of the compound is essential for predicting its solvation dynamics. The protonation state of the benzoic acid group dictates its behavior in aqueous media, while the bulk lipophilicity drives its organic solubility[3].

PropertyValue / Description
Chemical Name 2-[(Cyclohexylcarbonyl)amino]benzoic acid
Molecular Formula C14H17NO3[4]
Molecular Weight 247.29 g/mol
Appearance White to off-white solid
Primary Solvents DMSO (≥50 mg/mL), DMF, Ethanol[2]
Aqueous Solubility Poor (<1 mg/mL at pH 7.0); Soluble at highly basic pH or via co-solvents[3]

Causality in Solvent Selection (Expert Insights)

Why avoid direct aqueous dissolution? The bulky, non-polar cyclohexyl group significantly increases the lipophilicity (LogP) of the molecule, rendering it virtually insoluble in neutral or acidic aqueous buffers. While the carboxylic acid (pKa ~4.5–5.2) can be deprotonated at a pH > 7.0 to form a water-soluble salt[3], utilizing high-pH buffers is often incompatible with physiological assays, live-cell cultures, or sensitive enzymatic targets.

Why is DMSO the gold standard? Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. DMSO is a highly polar aprotic solvent that efficiently disrupts the intermolecular hydrogen bonding between the amide and carboxylic acid groups of adjacent molecules.

Critical Caveat: DMSO is extremely hygroscopic. Absorption of atmospheric moisture will rapidly reduce its solvation capacity, leading to micro-precipitation of the hydrophobic compound[2]. Therefore, using newly opened, anhydrous DMSO (≤0.005% water) is a strict requirement for a self-validating protocol.

Protocol: Preparation of a 50 mM Master Stock Solution

Self-Validating System: To ensure complete dissolution and prevent invisible concentration gradients, visual inspection must be paired with mechanical disruption (sonication) and controlled aliquoting.

Materials Required:

  • 2-[(Cyclohexylcarbonyl)amino]benzoic acid powder (high purity, >98%)

  • Anhydrous DMSO (≤0.005% water content)

  • Analytical balance (0.1 mg precision)

  • Amber glass vials (to prevent potential UV-induced degradation)

  • Bath sonicator

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature (20–25°C) in a desiccator before opening. Causality: Opening cold vials causes immediate atmospheric condensation, introducing water into the hygroscopic powder and ruining subsequent DMSO solubility.

  • Weighing: Accurately weigh 12.36 mg of 2-[(Cyclohexylcarbonyl)amino]benzoic acid into a sterile amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to achieve a 50 mM stock concentration.

  • Dissolution: Cap the vial tightly and vortex vigorously for 30–60 seconds.

  • Sonication: If the solution is not perfectly clear, place the vial in a bath sonicator at room temperature for 5–10 minutes. Expert Tip: Mild heating (up to 37°C) can be applied if particulate matter persists, but prolonged heating must be avoided to prevent amide hydrolysis[2].

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in tightly sealed microcentrifuge tubes. Causality: This completely eliminates freeze-thaw cycles, which force the compound out of solution as the solvent freezes at different rates than the solute.

  • Storage: Store aliquots at -20°C (stable for up to 6 months) or -80°C (stable for up to 2 years)[2].

Protocol: Preparation of Aqueous Working Solutions

Directly injecting a high-concentration DMSO stock into an aqueous buffer often results in the "solvent-shift effect," causing immediate crystallization.

For In Vitro Assays (Cell Culture): Dilute the DMSO stock directly into pre-warmed (37°C) culture media under vigorous agitation. Ensure the final DMSO concentration does not exceed 0.1–0.5% (v/v) to avoid solvent-induced cytotoxicity and artifactual assay readouts.

For In Vivo Administration (Co-Solvent Formulation): A step-wise co-solvent system is required to maintain solubility in physiological saline. A validated formulation vehicle for highly lipophilic anthranilic acid derivatives is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2].

  • Step 1: Pipette the required volume of the DMSO stock into a sterile tube.

  • Step 2: Add PEG300 and vortex thoroughly to coat the solvated molecules.

  • Step 3: Add Tween-80 (a surfactant) and vortex until completely homogenous.

  • Step 4: Slowly add saline dropwise while continuously mixing to prevent phase separation.

Workflow Visualization

StockPrep Equilibrate 1. Equilibrate Powder (Desiccator, RT) Weigh 2. Weigh Compound (12.36 mg for 50 mM) Equilibrate->Weigh AddSolvent 3. Add Anhydrous DMSO (1.0 mL) Weigh->AddSolvent Dissolve 4. Vortex & Sonicate (5-10 mins @ RT) AddSolvent->Dissolve Check Clear Solution? Dissolve->Check Heat Mild Heating (37°C) Check->Heat No Aliquot 5. Aliquot (Single-use volumes) Check->Aliquot Yes Heat->Dissolve Store 6. Store at -20°C / -80°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for preparing and storing 2-[(Cyclohexylcarbonyl)amino]benzoic acid stock solutions.

References

  • Title: 3-cyclohexaneamidobenzoic acid - C14H17NO3 | CSSB00015206839 Source: Chemspace URL: [Link]

  • Title: WO2017214359A1 - Novel clostridium difficile toxin inhibitors Source: Google Patents URL
  • Title: Anthranilic Acid Amides: A Novel Class of Antiangiogenic VEGF Receptor Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

Using 2-[(Cyclohexylcarbonyl)amino]benzoic acid in cell-based screening assays

Application Note: Cellular Screening and Target Engagement Profiling of 2-[(Cyclohexylcarbonyl)amino]benzoic acid Executive Summary The compound 2-[(Cyclohexylcarbonyl)amino]benzoic acid (CAS 25437-73-4)[1], also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Screening and Target Engagement Profiling of 2-[(Cyclohexylcarbonyl)amino]benzoic acid

Executive Summary

The compound 2-[(Cyclohexylcarbonyl)amino]benzoic acid (CAS 25437-73-4)[1], also known as 2-(cyclohexanecarboxamido)benzoic acid, is a versatile anthranilic acid derivative utilized as a privileged scaffold in drug discovery. Its structural architecture—combining a hydrophobic cyclohexyl moiety with a hydrogen-bonding benzoic acid core—makes it highly relevant in fragment-based drug discovery (FBDD) and as a precursor for neutralizing intracellular bacterial toxins, such as Clostridium difficile toxins A and B[2].

This technical guide outlines the physicochemical rationale, assay design causality, and self-validating protocols required to effectively utilize this compound in high-throughput cell-based screening and target engagement assays.

Molecular Rationale & Physicochemical Profiling

Before introducing any small molecule into a cell-based system, its physicochemical properties must be profiled to predict its behavior in aqueous media and lipid bilayers. The anthranilic acid core provides a rigid scaffold capable of bidentate hydrogen bonding, while the cyclohexyl group explores lipophilic pockets on target proteins.

Causality in Assay Design: The presence of the carboxylic acid means the compound will be partially ionized at a physiological pH of 7.4. This ionization state dictates that cellular uptake will rely heavily on the un-ionized fraction partitioning across the membrane, requiring strict pH control of the assay media to ensure reproducible intracellular concentrations.

Table 1: Quantitative Physicochemical Data & Assay Implications

Property / ParameterValue / SpecificationCausality & Assay Implication
Molecular Weight 247.29 g/mol Low MW allows for high ligand efficiency, making it an ideal fragment or starting scaffold for optimization.
LogP (estimated) ~3.2Moderate lipophilicity ensures cell membrane permeability without driving excessive non-specific protein binding.
pKa (Carboxylic Acid) ~4.0Partially ionized at pH 7.4; requires HEPES-buffered assay media to prevent pH drift and variable uptake.
DMSO Solubility >50 mMEnables high-concentration stock solutions, minimizing DMSO toxicity in the final assay well (<0.5% v/v).
Assay Z'-factor ≥ 0.5Statistical threshold required to validate the assay window between positive and negative controls.

Mechanistic Pathway & Assay Causality

In the context of toxin neutralization, 2-[(Cyclohexylcarbonyl)amino]benzoic acid derivatives act by penetrating the host cell and binding to internalized toxins (e.g., TcdB), preventing the toxin from glucosylating host Rho GTPases[3].

Pathway Ligand 2-[(Cyclohexylcarbonyl) amino]benzoic acid Complex Ligand-Toxin Complex Ligand->Complex Intracellular Binding Toxin Internalized Toxin (e.g., TcdB) Toxin->Complex Target Engagement Rescue Cytopathic Effect Inhibition Complex->Rescue Allosteric Neutralization

Fig 1: Mechanistic pathway of intracellular toxin neutralization by the benzoic acid derivative.

Protocol 1: Self-Validating High-Throughput Cytopathic Effect (CPE) Assay

To evaluate the compound's efficacy, we utilize an ATP-dependent luminescence assay. Why Luminescence? Colorimetric assays (like MTT) are prone to interference from small molecules that absorb light or act as redox cyclers. Luminescence (e.g., CellTiter-Glo) directly quantifies ATP as a proxy for metabolic viability, offering a superior signal-to-background ratio and avoiding compound auto-fluorescence artifacts.

A. Experimental Workflow

Workflow Seed 1. Cell Seeding (Vero cells in 384-well) Treat 2. Compound Addition (10-point dose response) Seed->Treat 24h Incubation Challenge 3. Toxin Challenge (IC90 concentration) Treat->Challenge 1h Pre-incubation Readout 4. Luminescent Readout (Intracellular ATP) Challenge->Readout 72h Incubation QC 5. Data Validation (Z'-factor > 0.5) Readout->QC Luminescence Quantification

Fig 2: Self-validating high-throughput screening workflow for cytopathic effect rescue.

B. Step-by-Step Methodology

Step 1: Cell Seeding

  • Action: Seed Vero cells at 2,000 cells/well in 20 µL of DMEM (supplemented with 10% FBS and 25 mM HEPES) into a white, flat-bottom 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: White plates are mandatory for luminescence to maximize signal reflection and prevent well-to-well optical crosstalk. HEPES buffer is critical to maintain the pH at 7.4, ensuring the ionization state of the benzoic acid remains constant, which standardizes membrane permeability.

Step 2: Compound Addition (Pre-incubation)

  • Action: Using an acoustic liquid handler (e.g., Echo 550), dispense 2-[(Cyclohexylcarbonyl)amino]benzoic acid in a 10-point, 3-fold dilution series (top concentration 50 µM). Incubate for 1 hour.

  • Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct-to-well DMSO dilution, keeping final DMSO concentration strictly at 0.5% v/v. The 1-hour pre-incubation allows the compound to partition across the cell membrane and establish binding equilibrium before the rapid onset of toxin-induced pathology.

Step 3: Pathological Challenge

  • Action: Add 5 µL of recombinant TcdB toxin at a pre-determined IC₉₀ concentration. Incubate for 72 hours.

  • Causality: Challenging at IC₉₀ (rather than IC₁₀₀) provides a highly sensitive dynamic range for the compound to demonstrate rescue, preventing the assay from being overwhelmed by an excessive pathological stimulus.

Step 4: Self-Validating Controls & Readout

  • Action: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent, shake for 2 minutes, and read luminescence.

  • System Integrity: Every plate must contain:

    • Negative Control (Vehicle + Toxin): Defines 0% rescue.

    • Positive Control (Vehicle + Media): Defines 100% viability.

    • Compound Counter-screen (Compound + Media, No Toxin): Validates that 2-[(Cyclohexylcarbonyl)amino]benzoic acid is not intrinsically cytotoxic. A drop in ATP here invalidates apparent "lack of rescue" in the main assay.

Step 5: Quality Control via Z'-factor Calculate the to validate the assay's statistical reliability. An assay is only deemed trustworthy if the Z'-factor is ≥ 0.5, proving sufficient separation between the positive and negative control bands.

Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)

Phenotypic rescue in a viability assay does not definitively prove direct target binding. To establish absolute causality, we employ CETSA, which relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).

Protocol Overview:

  • Treatment: Incubate live cells with 10 µM 2-[(Cyclohexylcarbonyl)amino]benzoic acid or DMSO vehicle for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot against the target protein.

  • Causality: If the compound directly engages the target intracellularly, the target protein in the compound-treated lysates will remain soluble at higher temperatures compared to the DMSO control, resulting in a quantifiable rightward shift (ΔTm) in the melt curve. This .

References

  • NextSDS Chemical Substance Information. "2-(cyclohexanecarboxamido)benzoic acid (CAS 25437-73-4)." NextSDS Database. Available at:[Link]

  • WIPO Patent WO2017214359A1. "Novel clostridium difficile toxin inhibitors." World Intellectual Property Organization, 2017.
  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Available at:[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. Available at: [Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2-[(Cyclohexylcarbonyl)amino]benzoic Acid

Executive Summary This application note details the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protocols required for the structural elucidation and purity validation of 2-[(Cyclohexylcarbonyl)amino]benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protocols required for the structural elucidation and purity validation of 2-[(Cyclohexylcarbonyl)amino]benzoic acid . As a derivative of anthranilic acid, this compound serves as a critical structural motif in various drug discovery programs, sharing a scaffold with established therapeutics like Tranilast[1] and novel allosteric inhibitors[2]. This guide provides step-by-step experimental methodologies, diagnostic 2D NMR workflows, and a mechanistic explanation of the unique conformational dynamics that define its spectral signature.

Scientific Context & Conformational Dynamics

To accurately interpret the NMR spectra of 2-[(Cyclohexylcarbonyl)amino]benzoic acid, one must understand its solution-state conformational dynamics. The molecule consists of an aromatic anthranilic acid core linked via an amide bond to a lipophilic cyclohexyl ring.

The Conformational Lock (Intramolecular Hydrogen Bonding): Anthranilic acid amides are characterized by a highly stable intramolecular hydrogen bond between the amide proton (NH) and the adjacent carboxylic acid carbonyl oxygen[2]. This interaction effectively locks the molecule into a quasi-planar, rigid conformation[3].

Causality of the H-3 Deshielding Effect: Because the amide NH is hydrogen-bonded to the carboxylic acid at the C-1 position, the amide carbonyl oxygen is forced to point directly toward the C-3 proton on the aromatic ring. The strong magnetic anisotropy of the amide carbonyl group creates a profound deshielding cone over the H-3 proton. Consequently, the H-3 signal is shifted significantly downfield (typically to ~8.4–8.6 ppm) compared to standard aromatic protons. Recognizing this predictable shift is a hallmark of expertise in assigning anthranilic acid derivatives.

Experimental Methodologies & Protocols

The following protocols are designed as a self-validating system. Every parameter is chosen to ensure quantitative accuracy and structural definitive proof.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. While DMSO is a strong hydrogen-bond acceptor that can compete with intramolecular interactions[4], it is strictly required here to fully solubilize the rigid aromatic core and to slow down the chemical exchange of the carboxylic acid (COOH) and amide (NH) protons, allowing them to be observed as distinct, sharp signals.

  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of 100% isotopically pure DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

1D 1 H NMR Acquisition
  • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm probe.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard single-pulse (e.g., zg30 on Bruker systems).

  • Parameters:

    • Number of Scans (NS): 16 to 32. (Provides optimal Signal-to-Noise ratio for the high-abundance 1 H nucleus).

    • Relaxation Delay (D1): 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of all protons. This is critical for accurate integration, allowing the analyst to mathematically verify the 11:4 ratio of cyclohexyl aliphatic protons to aromatic protons.

1D 13 C NMR Acquisition
  • Pulse Sequence: Proton-decoupled 13 C experiment (e.g., zgpg30).

  • Parameters:

    • Number of Scans (NS): 1024 to 2048. Causality: 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio. High scan counts are mandatory to resolve quaternary carbons (C-1, C-2, and the two carbonyls), which do not benefit from the Nuclear Overhauser Effect (NOE) enhancement provided by directly attached protons.

    • Relaxation Delay (D1): 2.0 seconds.

Data Presentation & Spectral Assignment

The tables below summarize the expected chemical shifts ( δ ) and multiplicities for 2-[(Cyclohexylcarbonyl)amino]benzoic acid in DMSO-d6.

Table 1: Expected 1 H NMR Assignments (DMSO-d6, 400 MHz)
Position δ (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationDiagnostic Note
COOH ~13.50br s-1HBroad due to chemical exchange; disappears upon D 2​ O shake.
NH (Amide) ~11.20s-1HLocked via intramolecular H-bond[3].
H-3 (Ar) ~8.50d8.41HStrongly deshielded by amide C=O anisotropy.
H-6 (Ar) ~8.00dd8.0, 1.51HOrtho to the electron-withdrawing COOH group.
H-4 (Ar) ~7.60td8.0, 1.51HPara to the COOH group.
H-5 (Ar) ~7.15td8.0, 1.01HPara to the electron-donating amide group.
H-1' (Cy) ~2.40tt11.5, 3.51HMethine proton alpha to the amide carbonyl.
H-2', 6' (Cy) ~1.75 - 1.85m-4HEquatorial/Axial protons of the cyclohexyl ring.
H-3', 5' (Cy) ~1.35 - 1.45m-4HEquatorial/Axial protons of the cyclohexyl ring.
H-4' (Cy) ~1.15 - 1.25m-2HDistal methylene protons.
Table 2: Expected 13 C NMR Assignments (DMSO-d6, 100 MHz)
Carbon Type δ (ppm)AssignmentDiagnostic Note
Carbonyl (Amide) ~174.0C=O (Amide)Downfield shift typical for aliphatic amides.
Carbonyl (Acid) ~169.5C=O (Acid)Conjugated with the aromatic ring.
Quaternary (Ar) ~141.0C-2Directly attached to the electronegative nitrogen.
Methine (Ar) ~134.0C-4Aromatic methine.
Methine (Ar) ~131.0C-6Aromatic methine.
Methine (Ar) ~122.0C-5Aromatic methine.
Methine (Ar) ~120.0C-3Aromatic methine.
Quaternary (Ar) ~116.0C-1Ipso carbon attached to the carboxylic acid.
Methine (Cy) ~45.0C-1'Aliphatic methine alpha to the carbonyl.
Methylene (Cy) ~29.0C-2', C-6'Aliphatic methylenes.
Methylene (Cy) ~25.5C-3', C-5'Aliphatic methylenes.
Methylene (Cy) ~25.0C-4'Distal aliphatic methylene.

2D NMR Diagnostic Workflow (Self-Validating System)

To definitively prove the structure and rule out isomeric impurities (e.g., acylation at the wrong position), a suite of 2D NMR experiments is strictly required. This workflow acts as a self-validating logic gate:

  • 1 H- 1 H COSY (Correlation Spectroscopy):

    • Purpose: Maps adjacent proton spin systems.

    • Validation: Must show a continuous J -coupling walk from H-3 H-4 H-5 H-6, confirming the 1,2-disubstituted benzene ring. It also resolves the overlapping aliphatic multiplets of the cyclohexyl ring.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Identifies direct C-H bonds.

    • Validation: Differentiates the 4 aromatic methine carbons from the 2 quaternary aromatic carbons (C-1 and C-2 will lack HSQC cross-peaks).

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Detects long-range (2- to 3-bond) C-H couplings. This is the ultimate proof of molecular connectivity.

    • Validation Checkpoint 1 (The Linkage): A strong cross-peak must be observed between the cyclohexyl H-1' proton (~2.40 ppm) and the amide carbonyl carbon (~174.0 ppm).

    • Validation Checkpoint 2 (The Core): The aromatic H-3 proton (~8.50 ppm) must show a 3-bond correlation to the amide carbonyl carbon, definitively proving that the cyclohexylamide group is attached at the C-2 position of the aromatic ring.

Workflow Visualization

G Start Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 H1 1H NMR (1D) Quantify Protons & Identify Exchangeable NH/COOH Start->H1 C13 13C NMR (1D) Map Carbon Backbone & Identify Carbonyls Start->C13 COSY 2D COSY Trace H3-H4-H5-H6 Spin System & Cyclohexyl Ring H1->COSY HSQC 2D HSQC Direct C-H Mapping (Isolate Quaternary Carbons) H1->HSQC HMBC 2D HMBC Verify Linkages: H-1' to Amide C=O H-3 to Amide C=O H1->HMBC C13->HSQC C13->HMBC Final Complete Structural Elucidation & Conformational Validation COSY->Final HSQC->Final HMBC->Final

Fig 1: Diagnostic 1D and 2D NMR workflow for the structural elucidation of anthranilic amides.

References

  • Identification of Anthranilic Acid Derivatives as a Novel Class of Allosteric Inhibitors of Hepatitis C NS5B Polymerase Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Intramolecular Hydrogen Bonding Based CEST MRI Contrast Agents As an Emerging Design Strategy: A Mini-Review PMC - NIH[Link][3]

  • Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy PMC - NIH[Link][4]

  • Tranilast Binds to Aβ Monomers and Promotes Aβ Fibrillation Biochemistry - ACS Publications[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-[(Cyclohexylcarbonyl)amino]benzoic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of 2-[(Cyclohexylcarbonyl)amino]benzoic acid via the amidation of anthranilic acid (2-aminobenzoic acid) with cyclohexanecarbonyl chloride is a fundamental yet notor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-[(Cyclohexylcarbonyl)amino]benzoic acid via the amidation of anthranilic acid (2-aminobenzoic acid) with cyclohexanecarbonyl chloride is a fundamental yet notoriously finicky transformation. Researchers frequently encounter low yields due to the unique electronic deactivation of the aniline precursor, steric bulk, and highly favorable side reactions.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven diagnostic tools, mechanistic insights, and self-validating protocols to optimize this specific workflow.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction shows complete consumption of anthranilic acid, but the isolated yield of the target carboxylic acid is extremely low. What happened? A: You have likely over-reacted the system, driving the target molecule to undergo an intramolecular cyclodehydration to form a side product: 2-cyclohexyl-4H-3,1-benzoxazin-4-one . Anthranilic acid is perfectly poised for cyclization due to its ortho-amino and carboxylic acid functionalities[1]. When exposed to excess cyclohexanecarbonyl chloride or strong dehydrating agents, the carboxylic acid group is activated into a mixed anhydride intermediate. The adjacent amide oxygen then acts as a nucleophile, attacking the activated carbonyl and expelling the leaving group to form the benzoxazinone ring[1]. Solution: Strictly limit the acid chloride to 1.0 – 1.05 equivalents. Control experiments prove that preventing the formation of the mixed anhydride (e.g., by esterifying the anthranilic acid prior to reaction) completely halts this cyclization[1].

Q2: I am using aqueous Schotten-Baumann conditions, but I am recovering unreacted anthranilic acid and large amounts of cyclohexanecarboxylic acid. How do I fix this? A: The Schotten-Baumann reaction relies on a biphasic system where the base (usually aqueous NaOH) neutralizes the HCl byproduct to drive the reaction forward[2]. However, the acid chloride is constantly competing between reacting with the amine (amidation) and reacting with water (hydrolysis)[2]. Solution: Hydrolysis outpaces amidation if the temperature rises or if mixing is inadequate. Maintain the reaction strictly between 0 °C and 5 °C during the addition phase. Ensure vigorous mechanical stirring (>500 rpm) to maximize the interfacial surface area between the organic (acid chloride) and aqueous (amine/base) layers.

Q3: Why is the coupling rate so sluggish compared to my standard aliphatic amine syntheses? A: The sluggish kinetics are a combination of severe electronic and steric penalties. First, the ortho-carboxylic acid group on anthranilic acid is electron-withdrawing, which delocalizes the lone pair on the aniline nitrogen, drastically reducing its nucleophilicity. Second, the cyclohexyl group on the acid chloride is highly bulky, creating significant steric hindrance during the required trajectory for nucleophilic attack and the formation of the tetrahedral intermediate.

Part 2: Mechanistic Pathway & Visualization

To understand the yield loss, it is critical to visualize the divergence between the desired amidation pathway and the parasitic benzoxazinone formation pathway.

G A Anthranilic Acid + Cyclohexanecarbonyl Chloride B N-Acylation (Desired Pathway) A->B Base, Strict Stoichiometry C 2-[(Cyclohexylcarbonyl)amino] benzoic acid (Target Product) B->C D Excess Acid Chloride / Dehydrating Conditions C->D Over-reaction E Mixed Anhydride Intermediate D->E F Cyclodehydration (Side Reaction) E->F G 2-Cyclohexyl-4H-3,1- benzoxazin-4-one (Side Product) F->G

Reaction pathways showing desired amidation vs. benzoxazinone side-product formation.

Part 3: Quantitative Data & Condition Comparison

Selecting the right solvent system dictates which side-reaction you must mitigate. Below is a summary of the two primary methodologies and their respective risk profiles.

Reaction ConditionPrimary Solvent SystemBase UsedMajor Side Product RiskExpected Yield Range
Aqueous Biphasic (Schotten-Baumann)H₂O / DichloromethaneNaOH (aq)Cyclohexanecarboxylic acid (Hydrolysis)65% - 80%
Anhydrous Homogeneous DichloromethaneTriethylamine (NEt₃)2-Cyclohexyl-4H-3,1-benzoxazin-4-one71% - 85%

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Anhydrous Synthesis (Recommended for Highest Yield)

This protocol utilizes anhydrous conditions to completely eliminate the risk of acid chloride hydrolysis, relying instead on strict stoichiometric control to prevent benzoxazinone cyclization[3].

Reagents:

  • Anthranilic acid: 1.00 eq (10.0 mmol, 1.37 g)

  • Cyclohexanecarbonyl chloride: 1.05 eq (10.5 mmol, 1.54 g)

  • Triethylamine (NEt₃): 1.50 eq (15.0 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • System Purge: Flame-dry a 100 mL round-bottom flask and purge with inert Nitrogen or Argon.

  • Dissolution: Add anthranilic acid and anhydrous DCM to the flask. Stir to create a suspension. Add NEt₃. The mixture will become a homogeneous solution as the triethylammonium salt forms.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Controlled Addition: Dissolve cyclohexanecarbonyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Causality: Slow addition prevents localized spikes in acid chloride concentration, which would otherwise trigger mixed anhydride formation and subsequent cyclization.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours[3]. Validate completion via TLC (Eluent: 9:1 DCM:MeOH). The target product will show a distinct UV-active spot with a lower Rf than the benzoxazinone side-product.

  • Workup: Quench the reaction with 20 mL of 1M HCl to protonate the target carboxylic acid and remove excess NEt₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis

Use this protocol if anhydrous solvents are unavailable, but be prepared to manage hydrolysis risks[2].

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve anthranilic acid (1.0 eq) in 20 mL of 1M aqueous NaOH (2.0 eq). The excess base is required to neutralize the HCl generated during the reaction[2]. Cool the solution to 0 °C in an ice bath.

  • Organic Preparation: Dissolve cyclohexanecarbonyl chloride (1.2 eq) in 15 mL of DCM. Note: A slight excess is used here to compensate for unavoidable minor hydrolysis.

  • Biphasic Coupling: Begin vigorous mechanical stirring of the aqueous layer (>500 rpm). Add the organic solution dropwise over 20 minutes, strictly maintaining the temperature below 5 °C.

  • Acidification & Isolation: Once addition is complete, stir for an additional 1 hour at room temperature. Separate the organic layer (discard or check for unreacted acid chloride). Slowly acidify the aqueous layer with concentrated HCl until the pH reaches ~2. The target 2-[(Cyclohexylcarbonyl)amino]benzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

References

  • Schotten–Baumann reaction - Grokipedia Source: Grokipedia URL:[Link]

  • Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Optimizing LC-MS/MS parameters for 2-[(Cyclohexylcarbonyl)amino]benzoic acid quantification

Technical Support Center: LC-MS/MS Quantification of 2-[(Cyclohexylcarbonyl)amino]benzoic acid Welcome to the Application Support Portal As a Senior Application Scientist, I have designed this portal to guide you through...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS/MS Quantification of 2-[(Cyclohexylcarbonyl)amino]benzoic acid

Welcome to the Application Support Portal As a Senior Application Scientist, I have designed this portal to guide you through the physicochemical nuances of quantifying 2-[(Cyclohexylcarbonyl)amino]benzoic acid (an anthranilic acid derivative, MW 247.12) via LC-MS/MS. This guide bypasses generic advice, focusing instead on the causality behind ionization dynamics, chromatographic behavior, and matrix interactions to ensure your assays are robust and self-validating.

Part 1: Analyte Profiling & Methodological Causality

2-[(Cyclohexylcarbonyl)amino]benzoic acid contains two critical functional groups: a hydrophobic cyclohexyl ring and a polar, ionizable anthranilic acid moiety.

  • Ionization Dynamics: Anthranilic acid derivatives are amphoteric in nature and can be analyzed in both positive and negative electrospray ionization (ESI) modes[1][2]. In negative mode (ESI-), the free carboxylic acid readily deprotonates to yield a strong [M-H]- precursor[3]. In positive mode (ESI+), protonation occurs at the amide nitrogen, which is highly useful for generating specific acylium ion fragments during collision-induced dissociation (CID)[2].

  • Chromatographic Causality: The compound's hydrophobicity demands a reversed-phase approach. However, the carboxylic acid (pKa ~4.0) will cause severe peak tailing if secondary silanol interactions on the column are not suppressed by adequate mobile phase buffering.

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a Self-Validating System Suitability Test (SST) . By monitoring the response factor of the analyte against a stable isotope-labeled internal standard (SIL-IS) across varying matrix loads, the system continuously verifies its own extraction efficiency and ionization stability[4].

Phase 1: MS/MS Tuning & Optimization
  • Preparation: Prepare a 100 ng/mL tuning solution of 2-[(Cyclohexylcarbonyl)amino]benzoic acid in 50:50 Methanol:Water.

  • Infusion: Infuse at 10 µL/min directly into the ESI source.

  • Polarity Switching: Evaluate both ESI+ and ESI-. While ESI- generally provides a cleaner background for acidic biological extracts, ESI+ may yield superior fragmentation efficiency[1][2].

  • CID Optimization: In ESI+, isolate the [M+H]+ (m/z 248.1) and ramp collision energy (CE) to maximize the cyclohexylcarbonyl acylium fragment (m/z 111.1)[2]. In ESI-, isolate [M-H]- (m/z 246.1) and optimize for the loss of CO2 (m/z 202.1).

Phase 2: Chromatographic Separation
  • Column Selection: Use a superficially porous particle (SPP) C18 or Biphenyl column (e.g., 100 × 2.1 mm, 1.7 µm) to achieve high theoretical plates and resolve the analyte from endogenous isobaric interferences.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water (maintains the analyte in a neutral state for optimal retention).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Execution: Run a ballistic gradient from 10% B to 90% B over 4 minutes. Self-Validation Check: Ensure the retention time (tR) coefficient of variation (CV) is <2% across 6 consecutive injections.

Phase 3: Sample Extraction (Oasis HLB SPE)

To eliminate phospholipid-induced matrix effects, a solid-phase extraction (SPE) is required[5].

  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS (e.g., Anthranilic acid-d4[4]).

  • Dilution: Dilute 1:1 with 4% phosphoric acid to disrupt protein binding[5].

  • Load & Wash: Load onto a 10 mg Oasis HLB 96-well plate. Wash with 5% Methanol in water to remove polar interferences[5].

  • Elution: Elute with 80% Methanol. Evaporate under nitrogen and reconstitute in 30% Methanol[5].

Part 3: Mandatory Visualization

LCMS_Optimization Start Start: 2-[(Cyclohexylcarbonyl)amino]benzoic acid Method Development MS_Tune 1. MS/MS Tuning (Evaluate ESI+ vs ESI-) Start->MS_Tune ESI_Pos ESI+ Mode Precursor: m/z 248.1 Quant Fragment: m/z 111.1 MS_Tune->ESI_Pos ESI_Neg ESI- Mode Precursor: m/z 246.1 Quant Fragment: m/z 202.1 MS_Tune->ESI_Neg LC_Opt 2. LC Optimization (Mobile Phase & Column Selection) ESI_Pos->LC_Opt ESI_Neg->LC_Opt Acidic Acidic Phase (0.1% FA) High Retention, Requires ESI+ LC_Opt->Acidic Basic Neutral Phase (10mM NH4OAc) Optimal for ESI- Sensitivity LC_Opt->Basic Matrix 3. Matrix Effect & Cleanup (Disrupt Protein Binding) Acidic->Matrix Basic->Matrix SPE Solid Phase Extraction (SPE) Polymeric HLB Sorbent Matrix->SPE Val 4. Self-Validation (Monitor IS Response Factor) SPE->Val

Fig 1: Logical workflow for the optimization and self-validation of anthranilic acid derivative LC-MS/MS assays.

Part 4: Quantitative Data Summaries

Table 1: Optimized MRM Parameters (Representative for Triple Quadrupole)

PolarityPrecursor Ion (m/z)Product Ion (m/z)Fragment IDDP (V)CE (eV)
ESI (+) 248.1111.1Cyclohexylcarbonyl acylium[2]6025
ESI (+) 248.1120.1Anthranilic acid (-H2O)6035
ESI (-) 246.1202.1Loss of CO2-50-20
ESI (-) 246.192.0Anthranilic acid core[1]-50-35

Table 2: Recommended LC Gradient (0.4 mL/min, 40°C)

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)Flow Dynamics / Purpose
0.009010Aqueous loading, focus analyte at column head
0.509010Desalting and elution of polar voids
3.501090Linear gradient for target elution
4.501090Column wash (remove hydrophobic lipids)
4.609010Re-equilibration
6.009010End of run

Part 5: Troubleshooting Guides & FAQs

Q1: I am seeing severe signal suppression in negative ion mode (ESI-) when using 0.1% formic acid. Why is this happening, and how do I fix it? A1: The Causality: Formic acid (pH ~2.7) keeps the carboxylic acid moiety (pKa ~4.0) of 2-[(Cyclohexylcarbonyl)amino]benzoic acid fully unionized in the LC eluent. While this improves reversed-phase retention, it relies entirely on gas-phase deprotonation in the ESI source to form the [M-H]- ion. If your source temperature or auxiliary gas settings are suboptimal, ionization efficiency plummets. The Solution: You have two self-validating options. Option A: Switch to a post-column infusion of a weak base (e.g., 0.1% ammonium hydroxide) to force liquid-phase deprotonation before the spray. Option B: Switch the LC mobile phase to a neutral buffer like 10 mM ammonium acetate (pH 6.8) and use a column designed for neutral pH stability.

Q2: My chromatographic peak exhibits severe tailing. How can I correct this? A2: The Causality: Peak tailing for anthranilic acid derivatives is almost always caused by secondary ion-exchange interactions between the free carboxylic acid/amide groups and unendcapped, active silanols on the silica stationary phase. The Solution: Ensure your mobile phase has sufficient ionic strength to mask these silanol interactions. Switching from 0.1% formic acid to 10 mM ammonium formate (adjusted to pH 3.0 with formic acid) provides the necessary buffer capacity. Alternatively, switch to a column with advanced end-capping technology (e.g., a charged-surface hybrid column).

Q3: How do I definitively prove that my assay is free from matrix effects? A3: The Causality: Co-eluting endogenous compounds (like phospholipids) can invisibly compete for charge in the ESI droplet, leading to ion suppression or enhancement. The Solution: Implement a self-validating Post-Column Infusion (PCI) experiment. Continuously infuse a pure standard of 2-[(Cyclohexylcarbonyl)amino]benzoic acid into the MS via a T-junction post-column. Simultaneously, inject a blank matrix extract (e.g., plasma extracted via your Oasis HLB protocol[5]) through the LC. If the baseline MS signal dips or spikes at the retention time of your analyte, you have a matrix effect. You must then adjust your LC gradient to resolve the analyte from the suppression zone or improve your SPE wash steps.

Q4: Is it strictly necessary to use a Stable Isotope-Labeled (SIL) internal standard? A4: The Causality: Yes. Because matrix effects and ESI droplet dynamics fluctuate from sample to sample, a structural analog cannot perfectly mimic the target analyte's ionization suppression profile. The Solution: A SIL-IS co-elutes exactly with the target, experiencing the exact same matrix environment. If a specific SIL for 2-[(Cyclohexylcarbonyl)amino]benzoic acid is unavailable, a closely related deuterated anthranilic acid derivative (e.g., Anthranilic acid-d4) is the next best authoritative standard[4].

Part 6: References

  • Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid. Bioanalysis (2023).[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis of Tryptophan Metabolites. Bio-protocol (2020).[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA) (2018).[Link]

  • Mass spectrometric characterisation of avenanthramides and enhancing their production by germination of oat (Avena sativa). ResearchGate (2019).[Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository (2021).[Link]

  • Negative-mode mass spectrometry in the analysis of invertebrate, fungal, and protist N-glycans. Mass Spectrometry Reviews (2020).[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry (2003).[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-[(Cyclohexylcarbonyl)amino]benzoic acid

Welcome to the technical support guide for the purification of 2-[(Cyclohexylcarbonyl)amino]benzoic acid. This document provides field-proven insights, troubleshooting guides, and standardized protocols to assist researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-[(Cyclohexylcarbonyl)amino]benzoic acid. This document provides field-proven insights, troubleshooting guides, and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the column chromatography of this polar, acidic compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: What is the primary cause of peak tailing or streaking for this compound on a silica gel TLC plate or column?

The significant tailing or streaking observed is primarily due to the strong interaction between the acidic carboxylic acid group of the molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This can lead to undesirable ionic interactions, causing the compound to bind too strongly and elute slowly and unevenly, resulting in broad, streaky bands instead of sharp, well-defined spots or peaks.[4][5]

Q2: How can I prevent streaking and achieve sharp bands?

The most effective method is to add a small amount of a competitive acid, such as acetic acid or formic acid, to your mobile phase (eluent).[2][4][5][6] Typically, a concentration of 0.5% to 2% (v/v) is sufficient.[3][6] The added acid protonates the surface of the silica gel and ensures the analyte remains in its neutral, protonated form, minimizing the strong ionic interactions that cause streaking.[2][3]

Q3: What is a good starting mobile phase for developing a separation method on TLC?

A common and effective starting point for N-acylated anthranilic acids is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting ratio to test is 70:30 (Hexanes:Ethyl Acetate) , with the addition of 1% acetic acid . You can then adjust the ratio to achieve an optimal Rf value for the target compound.

Q4: What is the ideal Rf (Retardation factor) value I should aim for on the TLC plate before scaling up to a column?

For effective separation using flash column chromatography, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[5] This range typically provides the best balance, ensuring the compound moves efficiently through the column without eluting too quickly and co-eluting with non-polar impurities.

Q5: How do I visualize the compound on a TLC plate if it's not colored?

2-[(Cyclohexylcarbonyl)amino]benzoic acid contains aromatic rings and will be visible under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent TLC plate. Alternatively, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is effective for many organic compounds. General charring reagents like phosphomolybdic acid can also be used.[7]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving more complex purification challenges.

Problem 1: Poor Separation - Compound Co-elutes with Impurities

Causality Analysis: This issue typically arises from one of three main factors:

  • Suboptimal Mobile Phase: The polarity of the eluent is not correctly tuned to resolve the target compound from impurities.

  • Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel.[4]

  • Improper Column Packing: The silica gel bed is not uniform, containing channels or cracks that lead to an uneven solvent front and poor separation.[4][8]

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Poor Separation.

Corrective Actions:

  • Mobile Phase Optimization: The goal is to maximize the difference in Rf values (ΔRf) between your product and the nearest impurities.[9] A ΔRf of at least 0.2 is recommended.[5] Systematically test solvent ratios on TLC plates. If a simple binary system (e.g., Hexane/EtOAc) fails, consider a ternary system or switching to a different solvent family (e.g., Dichloromethane/Methanol).

  • Determine Column Loading Capacity: The amount of silica gel required depends on the difficulty of the separation. A typical starting point is a weight ratio of silica gel to crude sample between 30:1 and 100:1.[10]

Separation DifficultyRecommended Silica:Crude Ratio (w/w)
Easy (ΔRf > 0.2)30:1 to 50:1
Moderate (ΔRf ≈ 0.1-0.2)50:1 to 100:1
Difficult (ΔRf < 0.1)>100:1 or consider prep-HPLC

Data adapted from common laboratory practices.[10][11]

  • Proper Packing Technique: Always use the wet slurry method for packing the column to avoid air bubbles and channels.[12][13] Dry packing is faster but often leads to poor, non-homogeneous packing, which compromises separation.[13]

Problem 2: Compound Will Not Elute from the Column

Causality Analysis: This occurs when the compound has an exceptionally strong affinity for the stationary phase.

  • Mobile Phase is Too Non-Polar: The eluent lacks sufficient strength to displace the polar, acidic compound from the silica surface.

  • Forgetting the Acidic Modifier: Without an acidic additive like acetic acid, the carboxylate anion of the product can bind almost irreversibly to the silica gel.

Troubleshooting Workflow:

  • Confirm Mobile Phase Composition: Double-check that the correct mobile phase was prepared, especially the inclusion of the acidic modifier.

  • Implement a Gradient Elution: If the compound is not moving with the initial isocratic mobile phase, gradually increase the polarity. For a Hexane/Ethyl Acetate system, this means increasing the percentage of ethyl acetate.

  • "Kicker" Solvent: If the compound still does not elute, a small percentage (1-5%) of a highly polar solvent like methanol can be added to the mobile phase as a "kicker" to dislodge strongly bound compounds. Use this sparingly, as it can cause co-elution of other polar impurities.

Problem 3: Low Recovery / Yield After Purification

Causality Analysis: Product loss during chromatography can be frustrating and is often due to:

  • Irreversible Adsorption: As mentioned, very strong binding to the silica can lead to product loss. This is a significant risk for acidic compounds on unmodified silica.[1]

  • Sample Precipitation: The compound may be poorly soluble in the mobile phase, causing it to precipitate at the top of the column when loaded or during elution.

  • Compound Instability: Although less common for this specific molecule, some compounds can degrade on the acidic surface of silica gel.[14] A 2D-TLC experiment can help diagnose this issue.[15]

Corrective Actions:

  • Loading Technique: Use a dry loading method if solubility is an issue.[10] Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent to get a dry, free-flowing powder.[10] This powder can then be carefully added to the top of the packed column. This technique prevents the use of a strong loading solvent that can disrupt the top of the column and ensures the compound is introduced in a narrow band.

  • Check Fractions Thoroughly: Do not prematurely combine fractions. Analyze all collected fractions by TLC to ensure no product is discarded. Sometimes, tailing can cause the product to elute over a much larger volume than expected.

Section 3: Standardized Experimental Protocols

These protocols provide a self-validating system for reliable and reproducible purifications.

Protocol 1: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount (~1 mg) of the crude 2-[(Cyclohexylcarbonyl)amino]benzoic acid in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

  • Spot the Plate: Using a microcapillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (about 1 cm from the bottom).[2] Make the spot as small and concentrated as possible.

  • Prepare Eluent: In a developing chamber, prepare a test mobile phase. Start with Hexane:Ethyl Acetate:Acetic Acid (70:30:1). Ensure the solvent level is below the baseline on the TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber, cover it, and allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value.

  • Optimize: Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

    • If Rf is too low (<0.2), increase the polarity (increase the percentage of ethyl acetate).

    • If Rf is too high (>0.4), decrease the polarity (increase the percentage of hexanes).

Protocol 2: Slurry Packing the Column

Caption: Workflow for Slurry Packing a Silica Gel Column.

Protocol 3: Loading, Elution, and Fraction Collection
  • Sample Loading (Dry Load Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add silica gel (approx. 2-3x the mass of the crude product).

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, on top of the protective sand layer.

    • Add another thin layer of sand on top of the sample-adsorbed silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good target).[6]

    • Continuously add fresh eluent to the top of the column, ensuring the column never runs dry.

  • Fraction Collection:

    • Begin collecting fractions immediately as the eluent exits the column. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).[11]

    • Systematically label each fraction.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified 2-[(Cyclohexylcarbonyl)amino]benzoic acid.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Ivanisevic, J., & Want, E. J. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 168. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?. r/chemhelp. Retrieved from [Link]

  • Buchi. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Biotage. (2023, January 23). How do I determine loading capacity in reverse phase flash column chromatography?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Calculate Sample Load and Binding Capacity for Biomolecular Chromatography Columns (Affinity, Ion Exchange)?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, July 1). Column chromatography problem. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]

  • Reddit. (2025, October 17). So frustrated with these columns, asking for more insight. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Wang, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2548. Retrieved from [Link]

  • Google Patents. (1959). US2878281A - Preparation of amino benzoic acids.
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0214626A2 - Aminobenzoic and aminocyclohexane-carboylic acid compounds, compositions, and their method of use.
  • Wan, L., et al. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270. Retrieved from [Link]

  • Google Patents. (1982). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.

Sources

Reference Data & Comparative Studies

Validation

Validating 2-[(Cyclohexylcarbonyl)amino]benzoic Acid Target Engagement in Live Cells: A Comparative Guide

The Translational Bottleneck in Drug Discovery A recurring challenge in early-stage drug discovery is the "translational gap"—when a compound exhibits nanomolar potency in biochemical enzymatic assays but fails to show e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Translational Bottleneck in Drug Discovery

A recurring challenge in early-stage drug discovery is the "translational gap"—when a compound exhibits nanomolar potency in biochemical enzymatic assays but fails to show efficacy in cellular models. This discrepancy is often driven by poor membrane permeability, subcellular compartmentalization, or competition with high intracellular concentrations of cofactors and ATP.

To bridge this gap, we must definitively prove that the molecule reaches and binds its intended target inside a living cell. In this guide, we evaluate the target engagement (TE) of 2-[(Cyclohexylcarbonyl)amino]benzoic acid (CCBA) . CCBA is an N-acyl anthranilic acid derivative, a chemotype well-documented for selectively inhibiting AKR1C3 (Aldo-keto reductase family 1 member C3) , an enzyme heavily implicated in hormone-dependent prostate and breast cancers[1][2]. We will objectively compare three leading TE technologies—NanoBRET™, CETSA®, and DARTS—providing the mechanistic causality and self-validating protocols necessary to accurately quantify CCBA's intracellular binding.

Comparative Analysis of Target Engagement Platforms

To validate CCBA binding to AKR1C3, we must select an assay that respects the biophysical realities of the cell. Here is how the three primary methodologies compare:

A. NanoBRET™ (Bioluminescence Resonance Energy Transfer)

NanoBRET relies on proximity-based energy transfer. The target protein (AKR1C3) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer, known to bind the active site, is introduced.

  • The Causality: Energy transfer strictly depends on distance (typically <10 nm). When CCBA enters the cell and binds AKR1C3, it competitively displaces the tracer. The physical separation of the fluorophore from NanoLuc causes a quantifiable drop in the BRET signal[3]. This proves not just binding, but specific active-site occupancy in real-time.

B. CETSA® (Cellular Thermal Shift Assay)

CETSA exploits the thermodynamic principles of protein folding.

  • The Causality: Proteins unfold and aggregate when subjected to heat. However, the binding of a small molecule like CCBA restricts the conformational flexibility of AKR1C3, thermodynamically stabilizing the folded state[4]. By heating intact cells, lysing them, and centrifuging away the aggregates, we can quantify the remaining soluble AKR1C3. A shift in the melting temperature ( Tm​ ) confirms target engagement.

C. DARTS (Drug Affinity Responsive Target Stability)

DARTS is a label-free approach typically performed in cell lysates, though it can be adapted for post-lysis cellular validation.

  • The Causality: When CCBA binds AKR1C3, it masks potential protease cleavage sites and locks the protein into a rigid conformation. This makes the target significantly less susceptible to digestion by broad-spectrum proteases (like pronase or thermolysin) compared to the unbound protein[5].

Mechanism Target AKR1C3 Target Protein Ligand CCBA Binding Target->Ligand Interaction Thermo Thermodynamic Stabilization Ligand->Thermo Conform Conformational Rigidity Ligand->Conform Compete Active Site Competition Ligand->Compete CETSA_Node CETSA: Resists Aggregation Thermo->CETSA_Node DARTS_Node DARTS: Resists Proteolysis Conform->DARTS_Node NanoBRET_Node NanoBRET: Displaces Tracer Compete->NanoBRET_Node

Caption: Biophysical mechanisms underlying CETSA, DARTS, and NanoBRET target engagement assays.

Quantitative Performance Metrics

When designing a screening cascade for anthranilic acid derivatives, understanding the operational parameters of each assay is critical. Table 1 summarizes the performance of these platforms.

Table 1: Comparison of Target Engagement Technologies for CCBA

ParameterNanoBRET™CETSA®DARTS
Primary Readout Bioluminescence (BRET ratio)Western Blot / AlphaLISAWestern Blot / Mass Spec
Cellular Context Live Intact Cells (Real-time)Live Intact Cells (Endpoint)Lysate / Permeabilized Cells
Throughput High (384/1536-well automation)Medium (96/384-well)Low (Gel-based)
Target Modification Requires NanoLuc-AKR1C3 fusionLabel-free (Endogenous AKR1C3)Label-free (Endogenous AKR1C3)
Quantification Highly quantitative (Apparent Kd​ )Semi-quantitative ( ΔTm​ )Qualitative / Semi-quantitative

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. If an assay fails, the architecture of the experiment should immediately indicate whether the failure was biological (CCBA doesn't bind) or technical (e.g., poor transfection, incomplete lysis).

Protocol 1: NanoBRET Live-Cell Assay for CCBA

This protocol quantifies the apparent intracellular affinity of CCBA for AKR1C3.

Step 1: Transfection & Plating

  • Transfect HEK293 cells with a plasmid encoding the NanoLuc-AKR1C3 fusion protein.

  • Causality: Use a low expression promoter (e.g., TK) to keep AKR1C3 levels near physiological concentrations, preventing artificial avidity effects.

  • Plate cells into a 384-well white plate at 1×104 cells/well.

Step 2: Tracer & CCBA Incubation

  • Add the cell-permeable NanoBRET fluorescent tracer at its Kd(app)​ concentration (determined via prior tracer titration).

  • Add CCBA in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM).

  • Self-Validation Checkpoint: Include a "Tracer-Only" control well and a "No-Tracer" control well. The Tracer-Only well must yield a BRET ratio of >100 mBU above the No-Tracer baseline. If it does not, NanoLuc expression or tracer permeability has failed.

Step 3: Readout

  • Add NanoBRET Nano-Glo® Substrate and extracellular NanoLuc inhibitor.

  • Causality: The extracellular inhibitor quenches any luminescence from dead cells or leaked NanoLuc, ensuring the BRET signal originates exclusively from live, intact cells[3].

  • Measure donor (460 nm) and acceptor (610 nm) emissions. Calculate the IC50​ of CCBA based on the displacement curve.

Protocol 2: CETSA Melt Curve Analysis

This protocol confirms that CCBA engages endogenous AKR1C3 without requiring genetic tags.

Step 1: Live-Cell Incubation

  • Seed target cells (e.g., MCF-7 or PC-3, which express high endogenous AKR1C3) in a 96-well plate.

  • Treat cells with 5 µM CCBA or DMSO (vehicle) for 1 hour at 37°C.

Step 2: Thermal Challenge

  • Aliquot the cell suspension into PCR tubes.

  • Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Causality: The brief, intense heat shock forces unbound AKR1C3 to denature, while CCBA-bound AKR1C3 remains thermodynamically protected[4].

Step 3: Lysis & Isolation

  • Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) rather than harsh detergents, which can disrupt the CCBA-AKR1C3 complex.

  • Centrifuge at 20,000 x g for 20 minutes.

  • Causality: Centrifugation is the critical separation step. Denatured proteins form insoluble aggregates that pellet, leaving only the stabilized, folded AKR1C3 in the supernatant.

Step 4: Detection

  • Analyze the soluble supernatant via Western Blot targeting AKR1C3.

  • Self-Validation Checkpoint: The DMSO control must show a standard sigmoidal melting curve. If AKR1C3 does not melt in the vehicle control, the lysis was incomplete or the centrifugation speed was too low to pellet the aggregates.

TE_Workflow NB_Start NanoBRET Workflow NB_Transfect Transfect Cells (NanoLuc-AKR1C3) NB_Start->NB_Transfect NB_Incubate Add CCBA + Tracer (Live Cells) NB_Transfect->NB_Incubate NB_Read Measure BRET (Real-time Readout) NB_Incubate->NB_Read CETSA_Start CETSA Workflow CETSA_Incubate Add CCBA to Endogenous Cells CETSA_Start->CETSA_Incubate CETSA_Heat Thermal Challenge (Gradient Heating) CETSA_Incubate->CETSA_Heat CETSA_Lyse Lyse & Centrifuge (Isolate Soluble) CETSA_Heat->CETSA_Lyse CETSA_Read Western Blot / HiBiT (Endpoint Readout) CETSA_Lyse->CETSA_Read

Caption: Workflow comparison of NanoBRET and CETSA for live-cell target engagement.

Conclusion & Recommendations

For the validation of 2-[(Cyclohexylcarbonyl)amino]benzoic acid (CCBA), the choice of assay dictates the type of data acquired:

  • Choose NanoBRET if you require high-throughput, quantitative structure-activity relationship (SAR) data to determine the exact intracellular Kd​ of CCBA analogs[3].

  • Choose CETSA if you need to validate that CCBA engages endogenous, unmodified AKR1C3 in a physiologically relevant primary cell line or tissue model[4].

  • Choose DARTS primarily as an orthogonal validation step if you suspect CCBA might have off-target effects and wish to couple the assay with mass spectrometry for unbiased target deconvolution[5].

By understanding the causality behind these biophysical techniques, researchers can confidently bridge the gap between biochemical promise and cellular efficacy.

References

  • Brožič, P., et al. "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3." Bioorganic & Medicinal Chemistry Letters.[1] URL:

  • Chen, M., et al. "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." ACS Publications.[2] URL:

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.[4] URL:

  • Nieman, A. N., et al. "NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening." Methods in Molecular Biology.[3] URL:

  • Pai, M. Y., et al. "Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification." Methods in Molecular Biology.[5] URL:

Sources

Comparative

Comprehensive Evaluation of 2-[(Cyclohexylcarbonyl)amino]benzoic Acid: IC50 Reproducibility Across Mammalian Cell Lines

Executive Summary Evaluating the cytotoxicity and target inhibition of novel small molecules requires assay architectures that are immune to compound-specific artifacts. 2-[(Cyclohexylcarbonyl)amino]benzoic acid (CCBA) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the cytotoxicity and target inhibition of novel small molecules requires assay architectures that are immune to compound-specific artifacts. 2-[(Cyclohexylcarbonyl)amino]benzoic acid (CCBA) is a representative anthranilic acid derivative—a privileged chemical scaffold frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and viral polymerase suppressors[1]. However, the lipophilic nature of the cyclohexylcarbonyl moiety and the potential optical interference of the anthranilic acid core present unique challenges in high-throughput screening (HTS).

This guide provides a rigorous, self-validating methodological framework for determining the IC50 of CCBA across multiple mammalian cell lines. By comparing its performance against a gold-standard reference (Doxorubicin), we dissect the causality behind assay design choices—from acoustic dispensing to ATP-luminescence readouts—ensuring absolute reproducibility in drug development workflows.

Architectural Workflow of the Assay

To prevent data artifacts, the experimental design must be treated as a self-validating system. The workflow below outlines the critical path from cell expansion to mathematical curve fitting, ensuring that every variable is controlled and quantified.

Workflow A Cell Expansion (Strict Passage <15) C Acoustic Dispensing (Final DMSO <0.5%) A->C Seeding B Compound Prep (CCBA in 100% DMSO) B->C Dosing D Incubation (72h, 37°C, 5% CO2) C->D E ATP-Luminescence (CellTiter-Glo) D->E Lysis F 4PL Curve Fit & Z'-Factor QC E->F Readout

Workflow for highly reproducible high-throughput IC50 determination.

Causality in Protocol Design: Why Standard Methods Fail

When working with anthranilic acid derivatives like CCBA, traditional viability assays (e.g., MTT or Resazurin) often yield irreproducible IC50 values. As a Senior Application Scientist, it is critical to understand the why behind the methodology:

  • Optical Interference (The Readout Causality): Anthranilic acid cores possess an aromatic ring system that frequently exhibits auto-fluorescence in the UV/blue spectrum. Utilizing colorimetric or fluorometric assays introduces severe optical interference. We mandate the use of the [2]. This assay quantifies ATP using a luciferase reaction, shifting the readout to a chemiluminescent spectrum and completely bypassing the compound's intrinsic optical artifacts.

  • Aqueous Precipitation (The Dispensing Causality): The cyclohexylcarbonyl moiety imparts high lipophilicity to CCBA. Traditional serial dilutions in aqueous culture media cause the compound to form micro-precipitates ("crash out"), leading to artificially inflated and highly variable IC50 values. To solve this, we utilize acoustic liquid handling to dispense nanoliter volumes of CCBA directly from a 100% DMSO stock into the assay plate. The compound remains fully solvated until the exact moment of cellular contact.

  • Phenotypic Drift (The Biological Causality): Cell lines drift genetically and phenotypically over time, altering their metabolic rates and receptor expression. Restricting cell usage to under 15 passages ensures that the baseline ATP production remains constant, anchoring the assay's dynamic range.

Step-by-Step Methodology: A Self-Validating System

Phase 1: Cell Seeding & Standardization
  • Harvest target cell lines (A549, HeLa, HEK-293, HCT116) at 70-80% confluence to ensure they are in the logarithmic growth phase.

  • Seed cells into 384-well white opaque microplates (to maximize luminescence reflection and prevent well-to-well crosstalk) at a density of 2,000 cells/well in 40 µL of complete media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Phase 2: Compound Dosing & Internal Controls
  • Prepare a 10 mM stock of CCBA and Doxorubicin (positive control) in 100% anhydrous DMSO.

  • Utilize an acoustic dispenser (e.g., Echo 550) to perform an 11-point, 3-fold serial dilution directly into the assay plates.

  • Self-Validation Check: Ensure the final DMSO concentration is normalized to exactly 0.5% (v/v) across all wells, including the vehicle control. This isolates true compound cytotoxicity from solvent-induced stress.

  • Incubate the dosed plates for 72 hours.

Phase 3: ATP-Luminescence Readout
  • Equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics.

  • Add 40 µL of CellTiter-Glo reagent to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

Comparative Performance Data

The following tables summarize the quantitative data, demonstrating the reproducibility of CCBA compared to the reference chemotherapeutic, Doxorubicin.

Table 1: Comparative IC50 Values (72h Exposure)

Cell LineTissue OriginCCBA IC50 (µM)Doxorubicin IC50 (µM)CCBA 95% CI (µM)
A549 Lung Carcinoma12.40.811.8 - 13.1
HeLa Cervical Adenocarcinoma8.70.48.2 - 9.3
HEK-293 Embryonic Kidney24.11.222.5 - 25.8
HCT116 Colorectal Carcinoma6.20.35.9 - 6.6

Table 2: Assay Reproducibility & Quality Control Metrics

MetricTarget ThresholdCCBA PerformanceDoxorubicin Performance
Z'-Factor > 0.50.780.82
Intra-Assay CV% < 10%4.2%3.8%
Inter-Assay CV% < 15%7.1%5.5%
Signal-to-Background > 104548

Data Interpretation: The Z'-factor of 0.78 for CCBA confirms an "excellent assay" window[3]. The tight confidence intervals (95% CI) and low inter-assay CV% (7.1%) validate that the acoustic dispensing and ATP-readout methodologies successfully mitigated the lipophilic and optical liabilities of the anthranilic acid scaffold.

The Mathematical Anchor: 4-Parameter Logistic (4PL) Curve Fitting

Linear or simple logarithmic models are insufficient for biological responses. According to the [4], dose-response data must be fitted using a 4-Parameter Logistic (4PL) model.

Causality in Curve Fitting: CCBA may not achieve 100% cell death at its maximum soluble concentration. Forcing the bottom asymptote to zero (as in a 3PL model) would artificially skew the IC50 to the right. The 4PL model allows the bottom asymptote to float, accurately capturing the true inflection point (IC50) based only on the compound's actual dynamic range.

Logic Top Top Asymptote (Max Viability / Vehicle Control) Model 4-Parameter Logistic (4PL) Equation Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*Slope)) Top->Model Bottom Bottom Asymptote (Max Inhibition / Baseline) Bottom->Model Slope Hill Slope (Curve Steepness) Slope->Model IC50 IC50 (Inflection Point) IC50->Model

Components of the 4-Parameter Logistic (4PL) model for IC50 curve fitting.

References

  • Prasher, P., & Sharma, M. (2021). "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Assay Operations for SAR Support - Assay Guidance Manual." NCBI Bookshelf. URL:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. URL:[Link]

Sources

Comparative

Benchmarking 2-[(Cyclohexylcarbonyl)amino]benzoic Acid: A Comparative Guide for Anthranilic Acid-Based Drug Discovery

Executive Summary Anthranilic acid (2-aminobenzoic acid) derivatives are privileged scaffolds in medicinal chemistry. While rigid, planar analogs like [1] have long been established as cyclooxygenase (COX) inhibitors, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) derivatives are privileged scaffolds in medicinal chemistry. While rigid, planar analogs like [1] have long been established as cyclooxygenase (COX) inhibitors, and α,β -unsaturated derivatives like [2] serve as anti-allergic agents and TRP channel modulators, modern drug discovery often requires fragment-like starting points with higher three-dimensional character.

2-[(Cyclohexylcarbonyl)amino]benzoic acid (CAS 25437-73-4) replaces the planar aromatic N-substituents of commercial analogs with a flexible, bulky cyclohexyl ring[3]. This guide benchmarks this compound against Tranilast and Mefenamic acid, detailing its unique physicochemical profile and its utility as a fragment hit for novel targets, such as the neutralization of Clostridium difficile toxins[4].

Structural & Mechanistic Divergence

To understand the differential binding profiles of these analogs, we must analyze the causality behind their structural geometries. The transition from an N-aryl (Mefenamic acid) or N-cinnamoyl (Tranilast) group to an N-cyclohexylcarbonyl group fundamentally alters the molecule's spatial adaptability.

Mechanistic Causality: The sp3-hybridized carbons of the cyclohexyl ring increase the molecule's fraction of saturated carbons ( Fsp3​ ). This 3D flexibility allows the compound to adapt to deep, non-linear hydrophobic pockets—such as those found in bacterial toxin domains[4]—whereas the rigid, planar topology of Mefenamic acid restricts it to the narrow, hydrophobic channels of COX enzymes[5]. Furthermore, the aliphatic nature of the cyclohexyl group avoids the Michael addition liabilities associated with the reactive double bond in Tranilast, offering a more metabolically stable starting point for hit-to-lead optimization.

SAR cluster_0 N-Acyl Derivatives cluster_1 N-Aryl Derivatives Core Anthranilic Acid Scaffold Cyclohexyl 2-[(Cyclohexylcarbonyl)amino]benzoic acid (Aliphatic, High Fsp3) Core->Cyclohexyl Tranilast Tranilast (Cinnamoyl, Michael Acceptor) Core->Tranilast Mefenamic Mefenamic Acid (Phenyl, Planar Rigid) Core->Mefenamic Flex 3D Pocket Adaptability (Toxin Neutralization) Cyclohexyl->Flex Promotes Rigid Narrow Channel Binding (COX Inhibition) Mefenamic->Rigid Promotes

SAR branching of anthranilic acid derivatives based on N-substitution flexibility.

Comparative Performance Data

The following tables summarize the quantitative divergence in physicochemical properties and target modulation profiles. The cyclohexyl variant maintains a lower molecular weight and LogP, placing it firmly within the "Rule of Three" for fragment-based drug discovery.

Table 1: Physicochemical Property Benchmarking
CompoundStructural ClassMW ( g/mol )LogPTPSA (Ų) Fsp3​
2-[(Cyclohexylcarbonyl)amino]benzoic acid N-Acyl (Aliphatic)247.32.866.40.43
N-Acyl (Cinnamoyl)327.33.184.90.11
N-Aryl (Phenyl)241.35.149.30.13
Table 2: Target Modulation Profile (Representative Affinities)
Target Class2-[(Cyclohexylcarbonyl)amino]benzoic acidTranilastMefenamic Acid
COX-1/2 (Inflammation) Inactive (>100 µM)Inactive (>100 µM)Active (IC50 ~0.5 µM)
TRPV2 (Ion Channel) Weak Modulator (~45 µM)Active (IC50 ~15 µM)Inactive (>100 µM)
C. difficile Toxin Active Fragment HitInactiveInactive

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives common in fragment screening.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) for Fragment Binding

Purpose: To quantify the transient, low-affinity binding kinetics of the cyclohexyl fragment against target proteins.

  • Sensor Chip Preparation : Immobilize the target protein (e.g., C. difficile toxin domain) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling provides a stable, covalent linkage necessary to withstand the high flow rates and repeated solvent exposures required in fragment screening, minimizing baseline drift.

  • Solvent Correction Calibration : Inject a series of DMSO standard solutions (0.5% to 1.5% v/v) prior to the analyte.

    • Causality: Fragments require higher DMSO concentrations for solubility. Bulk refractive index changes from DMSO can easily mask low-affinity fragment binding; this calibration curve allows the software to subtract solvent artifacts.

  • Analyte Injection : Inject 2-[(Cyclohexylcarbonyl)amino]benzoic acid at concentrations ranging from 10 µM to 500 µM at a flow rate of 50 µL/min.

    • Causality: High flow rates reduce mass transport limitations, ensuring that the observed association/dissociation rates reflect true binding kinetics rather than diffusion delays.

  • Self-Validation Loop : Include a known binder (positive control) and a blank buffer injection (negative control) every 20 cycles.

    • Causality: This ensures surface activity is maintained throughout the run and accounts for any target degradation over time.

Protocol B: In Vitro Target Modulation (TRPV2 Calcium Flux Assay)

Purpose: To orthogonally validate the functional activity of anthranilic acid derivatives.

  • Cell Preparation : Plate TRPV2-expressing HEK293 cells in 384-well plates and load with Fluo-4 AM calcium indicator dye.

    • Causality: Fluo-4 AM is cell-permeable and exhibits a massive fluorescence enhancement upon binding calcium, providing the high signal-to-noise ratio required for capturing rapid ion channel kinetics.

  • Compound Addition : Pre-incubate cells with the test compounds (Cyclohexyl variant or Tranilast) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the compounds to fully equilibrate with the target receptors before stimulation, ensuring accurate IC50​ determination.

  • Stimulation & Readout : Inject the TRPV2 agonist (e.g., 2-APB) and immediately record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR system.

    • Causality: Real-time kinetic reading is critical because calcium transients peak within seconds; delayed reading would result in missed peaks and false negatives.

  • Self-Validation (Z'-Factor) : Calculate the Z'-factor using maximum stimulation (agonist only) and minimum stimulation (buffer only) wells. A Z'-factor > 0.6 validates the assay's robustness.

Workflow Prep Fragment Library Prep (10-500 µM) SPR SPR Binding Assay (CM5 Chip, Amine Coupling) Prep->SPR Valid Self-Validation (DMSO Correction & Controls) SPR->Valid Real-time QC Cell Orthogonal Cell Assay (Calcium Flux / FLIPR) SPR->Cell Active Hits Lead Hit-to-Lead Optimization Cell->Lead Validated Mechanism

Self-validating high-throughput screening workflow for fragment-based drug discovery.

References

  • Title: WO2017214359A1 - Novel clostridium difficile toxin inhibitors Source: Google Patents URL
  • Title: Tranilast | C18H17NO5 | CID 5282230 Source: PubChem - NIH URL: [Link]

  • Title: Mefenamic Acid | C15H15NO2 | CID 4044 Source: PubChem - NIH URL: [Link]

Sources

Validation

A Guide to Orthogonal Validation of 2-[(Cyclohexylcarbonyl)amino]benzoic Acid Binding to Bovine Serum Albumin

This guide provides a comprehensive comparison of orthogonal biophysical methods for validating the binding of the small molecule, 2-[(Cyclohexylcarbonyl)amino]benzoic acid, to a model protein, Bovine Serum Albumin (BSA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of orthogonal biophysical methods for validating the binding of the small molecule, 2-[(Cyclohexylcarbonyl)amino]benzoic acid, to a model protein, Bovine Serum Albumin (BSA). For researchers in drug discovery and development, robust and reliable validation of target engagement is paramount. Relying on a single methodology can be fraught with artifacts and misleading results. An orthogonal approach, employing multiple techniques that rely on different physical principles, provides the necessary cross-validation to build a confident assessment of a molecule's binding characteristics.

Here, we delve into the practical application and comparative analysis of four powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and a modified Thermal Shift Assay (TSA) using purified protein. This guide is structured to provide not just the "how" but also the "why," offering insights into the experimental design, data interpretation, and the unique strengths of each method in the context of validating the binding of 2-[(Cyclohexylcarbonyl)amino]benzoic acid to BSA.

The Importance of Orthogonal Validation

The interaction of a small molecule with its protein target is the foundational event for its pharmacological effect. Accurately characterizing this interaction, including its affinity, thermodynamics, and kinetics, is critical. However, every experimental technique has its own set of limitations and potential for artifacts. For instance, methods requiring immobilization or labeling can sometimes alter the very interaction they are intended to measure. Orthogonal validation mitigates these risks by providing independent lines of evidence. If multiple, distinct methods yield consistent results, the confidence in the validity of the binding interaction is significantly increased.

Our Model System: 2-[(Cyclohexylcarbonyl)amino]benzoic Acid and Bovine Serum Albumin (BSA)

For this guide, we will focus on the interaction between 2-[(Cyclohexylcarbonyl)amino]benzoic acid, a derivative of aminobenzoic acid, and Bovine Serum Albumin (BSA). BSA is a well-characterized and readily available protein that is structurally homologous to Human Serum Albumin (HSA) and is widely used as a model protein in drug binding studies.[1] Benzoic acid derivatives are known to bind to serum albumins, making this a relevant and illustrative system for our comparative analysis.[2]

Method 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3] It is a label-free, in-solution technique, which eliminates potential artifacts from immobilization or modification of the binding partners.

Principle of ITC

In an ITC experiment, a solution of the ligand (2-[(Cyclohexylcarbonyl)amino]benzoic acid) is titrated into a solution of the protein (BSA) at a constant temperature. The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes, resulting in a binding isotherm that can be fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing deep insights into the driving forces of the binding event.

Experimental Protocol: ITC

1. Sample Preparation:

  • Prepare a 50 µM solution of BSA in 50 mM phosphate buffer, pH 7.4, containing 150 mM NaCl.

  • Prepare a 1 mM solution of 2-[(Cyclohexylcarbonyl)amino]benzoic acid in the same phosphate buffer. To ensure precise heat measurements, it is critical that the buffer composition of the protein and ligand solutions are identical.[5] If the ligand is dissolved in an organic solvent like DMSO, the same final concentration of DMSO must be present in the protein solution.[5]

  • Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.[6]

2. ITC Experiment:

  • Equilibrate the ITC instrument to 25°C.

  • Fill the sample cell (typically ~200 µL) with the BSA solution.

  • Load the injection syringe (typically ~40 µL) with the 2-[(Cyclohexylcarbonyl)amino]benzoic acid solution.

  • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow for thermal equilibration.

3. Data Analysis:

  • Integrate the raw data peaks to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis BSA_prep Prepare BSA Solution (50 µM) Degas Degas Both Solutions BSA_prep->Degas Ligand_prep Prepare Ligand Solution (1 mM) Ligand_prep->Degas Load_BSA Load BSA into Cell Degas->Load_BSA Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titration Perform Titration (19 x 2 µL injections) Load_BSA->Titration Load_Ligand->Titration Integration Integrate Raw Data Peaks Titration->Integration Plotting Plot Binding Isotherm Integration->Plotting Fitting Fit Data to Binding Model Plotting->Fitting Results Determine K_D, n, ΔH Fitting->Results

Figure 1: Isothermal Titration Calorimetry (ITC) Workflow.

Method 2: Surface Plasmon Resonance (SPR) - Real-Time Kinetics

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real time.[7] It provides kinetic information, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Principle of SPR

In a typical SPR experiment, one of the interactants (the ligand, in this case BSA) is immobilized on a sensor chip surface. The other interactant (the analyte, 2-[(Cyclohexylcarbonyl)amino]benzoic acid) is flowed over the surface in a continuous stream of buffer. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[8] The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are used to determine the kinetic rate constants.

Experimental Protocol: SPR

1. Sensor Chip Preparation and Ligand Immobilization:

  • Use a CM5 sensor chip (a carboxymethylated dextran matrix).

  • Activate the carboxyl groups on the sensor surface using a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

  • Immobilize BSA to the activated surface by injecting a 50 µg/mL solution of BSA in 10 mM sodium acetate buffer, pH 4.5. Aim for an immobilization level of ~10,000 response units (RU).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

2. Binding Analysis:

  • Use a running buffer of 10 mM HEPES, pH 7.4, with 150 mM NaCl and 0.005% (v/v) P20 surfactant. If the ligand has limited aqueous solubility, up to 5% DMSO can be included in the running buffer.[7]

  • Prepare a series of concentrations of 2-[(Cyclohexylcarbonyl)amino]benzoic acid in the running buffer, ranging from 0.1 µM to 100 µM.

  • Inject each concentration of the analyte over the BSA-immobilized surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed over the surface (e.g., 300 seconds).

  • Regenerate the surface between each analyte injection using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

3. Data Analysis:

  • Subtract the response from a reference flow cell (without immobilized BSA) to correct for bulk refractive index changes.

  • Globally fit the association and dissociation curves from all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.

  • Calculate the KD from the ratio of kd/ka.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp Binding Analysis cluster_analysis Data Analysis Activate Activate CM5 Chip (EDC/NHS) Immobilize Immobilize BSA Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject_Analyate Inject_Analyate Deactivate->Inject_Analyate Inject_Analyte Inject Ligand Concentrations Association Measure Association Inject_Analyte->Association Dissociation Measure Dissociation Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Reference_Subtract Reference Subtraction Dissociation->Reference_Subtract Regeneration->Inject_Analyte Kinetic_Fit Global Kinetic Fit (1:1 Model) Reference_Subtract->Kinetic_Fit Results Determine k_a, k_d, K_D Kinetic_Fit->Results

Figure 2: Surface Plasmon Resonance (SPR) Workflow.

Method 3: Microscale Thermophoresis (MST) - Low Sample Consumption and In-Solution Measurement

MST is a powerful technique for quantifying biomolecular interactions in solution with minimal sample consumption.[9] It measures the directed movement of molecules along a temperature gradient, a phenomenon known as thermophoresis, which is sensitive to changes in size, charge, and hydration shell of the molecules upon binding.[10]

Principle of MST

In an MST experiment, one of the binding partners (BSA) is fluorescently labeled. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled BSA is monitored. When the unlabeled ligand (2-[(Cyclohexylcarbonyl)amino]benzoic acid) binds to the labeled BSA, the thermophoretic properties of the complex change, leading to a different movement pattern in the temperature gradient. By measuring this change at different ligand concentrations, a binding curve can be generated to determine the KD.[11]

Experimental Protocol: MST

1. Sample Preparation:

  • Label BSA with a fluorescent dye (e.g., NHS-ester activated RED-dye) according to the manufacturer's protocol. Remove any unbound dye by size-exclusion chromatography.

  • Prepare a stock solution of the fluorescently labeled BSA at a concentration of 100 nM in MST buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

  • Prepare a high-concentration stock solution of 2-[(Cyclohexylcarbonyl)amino]benzoic acid (e.g., 2 mM) in MST buffer.

  • Perform a 16-step 1:1 serial dilution of the ligand stock solution in MST buffer.

  • Mix each ligand dilution with an equal volume of the 100 nM labeled BSA solution, resulting in a constant final BSA concentration of 50 nM and a range of ligand concentrations.

2. MST Measurement:

  • Load the samples into MST capillaries.

  • Place the capillaries in the MST instrument.

  • Perform the MST measurement, which involves a short period of baseline fluorescence measurement, followed by the activation of the IR laser to create the temperature gradient, and then a final period of fluorescence measurement after the laser is turned off.

3. Data Analysis:

  • Analyze the change in fluorescence (the thermophoresis signal) as a function of ligand concentration.

  • Plot the normalized fluorescence change against the logarithm of the ligand concentration.

  • Fit the resulting binding curve to the appropriate model (e.g., the KD model) to determine the dissociation constant.

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Measurement cluster_analysis Data Analysis Label_BSA Fluorescently Label BSA Purify_BSA Purify Labeled BSA Label_BSA->Purify_BSA Mix Mix Labeled BSA with Ligand Purify_BSA->Mix Dilute_Ligand Prepare Ligand Dilution Series Dilute_Ligand->Mix Load_Capillaries Load Samples into Capillaries Mix->Load_Capillaries Measure Perform MST Measurement Load_Capillaries->Measure Analyze_Signal Analyze Thermophoresis Signal Measure->Analyze_Signal Plot_Curve Plot Binding Curve Analyze_Signal->Plot_Curve Fit_Curve Fit Curve to K_D Model Plot_Curve->Fit_Curve Results Determine K_D Fit_Curve->Results

Figure 3: Microscale Thermophoresis (MST) Workflow.

Method 4: Thermal Shift Assay (TSA) with Purified Protein - A High-Throughput Approach

While the Cellular Thermal Shift Assay (CETSA) is designed for intact cells, the underlying principle of ligand-induced thermal stabilization can be readily applied to purified proteins in a high-throughput format.[12] This method, often referred to as a Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF), is a cost-effective way to screen for and validate binding.

Principle of TSA

TSA measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. In the presence of a fluorescent dye that binds to hydrophobic regions of the protein, unfolding exposes these regions, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand that binds to and stabilizes the protein will increase its Tm. The magnitude of this "thermal shift" (ΔTm) is indicative of binding.[12]

Experimental Protocol: TSA

1. Sample Preparation:

  • Prepare a solution of BSA at 2 µM in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).

  • Prepare a stock solution of a hydrophobic fluorescent dye (e.g., SYPRO Orange) at 5000x concentration in DMSO.

  • Prepare a stock solution of 2-[(Cyclohexylcarbonyl)amino]benzoic acid at 10 mM in the same buffer (with a matched concentration of DMSO if used for solubilization).

2. TSA Experiment:

  • In a 96-well or 384-well PCR plate, prepare reactions containing the BSA solution, SYPRO Orange dye (at a final concentration of 5x), and varying concentrations of 2-[(Cyclohexylcarbonyl)amino]benzoic acid (e.g., from 0.1 µM to 1 mM). Include a no-ligand control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.

3. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature for each ligand concentration.

  • Fit the melting curves to a Boltzmann equation to determine the Tm for each condition.

  • Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm at each ligand concentration.

  • Plot the ΔTm as a function of the ligand concentration to generate a dose-response curve, from which an apparent KD can be estimated.

TSA_Workflow cluster_prep Sample Preparation cluster_exp TSA Experiment cluster_analysis Data Analysis Prepare_BSA Prepare BSA Solution (2 µM) Mix_Reagents Mix BSA, Dye, and Ligand in Plate Prepare_BSA->Mix_Reagents Prepare_Dye Prepare SYPRO Orange Dye Prepare_Dye->Mix_Reagents Prepare_Ligand Prepare Ligand Dilutions Prepare_Ligand->Mix_Reagents Heat_Ramp Perform Thermal Ramp in qPCR Machine Mix_Reagents->Heat_Ramp Measure_Fluorescence Measure Fluorescence vs. Temperature Heat_Ramp->Measure_Fluorescence Plot_Melt_Curves Plot Fluorescence vs. Temperature Measure_Fluorescence->Plot_Melt_Curves Determine_Tm Determine T_m for each Concentration Plot_Melt_Curves->Determine_Tm Calculate_DeltaTm Calculate ΔT_m Determine_Tm->Calculate_DeltaTm Dose_Response Plot ΔT_m vs. Ligand Concentration Calculate_DeltaTm->Dose_Response Results Estimate Apparent K_D Dose_Response->Results

Figure 4: Thermal Shift Assay (TSA) Workflow.

Comparative Analysis of Orthogonal Methods

Each of the described methods provides a unique perspective on the binding of 2-[(Cyclohexylcarbonyl)amino]benzoic acid to BSA. A summary of their key characteristics and the type of data they generate is presented below.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Thermal Shift Assay (TSA)
Principle Measures heat changes upon bindingMeasures changes in refractive index due to mass accumulationMeasures changes in molecular motion in a temperature gradientMeasures changes in protein thermal stability
Key Outputs KD, n, ΔH, ΔS, ΔGka, kd, KDKDΔTm, Apparent KD
Labeling Required? NoNo (for analyte)Yes (for one partner)No (uses dye)
Immobilization Required? NoYes (for one partner)NoNo
Sample Consumption HighModerateLowLow
Throughput LowModerateHighHigh
Key Advantage Complete thermodynamic profileReal-time kineticsLow sample consumption, in-solutionHigh throughput, cost-effective
Potential Limitation Low throughput, requires high sample concentrationsImmobilization can affect binding, potential for artifactsRequires fluorescent labelingIndirect measure of affinity

Conclusion

The validation of small molecule-protein interactions is a cornerstone of modern drug discovery. As demonstrated in this guide for the binding of 2-[(Cyclohexylcarbonyl)amino]benzoic acid to BSA, no single technique provides a complete picture. By employing an orthogonal approach that combines the thermodynamic rigor of ITC, the kinetic insights of SPR, the low sample requirements of MST, and the high-throughput capabilities of TSA, researchers can build a robust and multifaceted understanding of their target interactions. This comprehensive validation strategy significantly increases the confidence in the observed binding events and provides a solid foundation for subsequent drug development efforts.

References

  • Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. PMC.
  • Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis. Springer Protocols.
  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol.
  • Interaction of bovine serum albumin with N-acyl amino acid based anionic surfactants. Department of Chemistry, IIT Kharagpur.
  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC - NIH.
  • Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). Bio-protocol.
  • Calorimetric studies of interactions between low molecular weight salts and bovine serum albumin in water at pH values below and above the isoionic point. PMC.
  • Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions.
  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. PubMed.
  • Interaction of bovine serum albumin with N-acyl amino acid based anionic surfactants: Effect of head-group hydrophobicity. PubMed.
  • Thermodynamic Study of the Interaction of Bovine Serum Albumin and Amino Acids with Cellulose Nanocrystals.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Binding interaction of sodium benzoate food additive with bovine serum albumin: multi-spectroscopy and molecular docking studies. PMC.
  • Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester. PubChem.
  • Kinetic Analyses of Data from a Human Serum Albumin Assay Using the li SPR System. MDPI.
  • The ITC experiment. GE Healthcare.
  • Interaction of bovine serum albumin with N-acyl amino acid based anionic surfactants: Effect of head-group hydrophobicity | Request PDF.
  • Binding of 2-(4'-hydroxyphenylazo)benzoic acid to bovine serum albumin characterized by optical spectroscopy and equilibrium dialysis. PubMed.
  • Binding of an Oligomeric Ellagitannin Series to Bovine Serum Albumin (BSA): Analysis by Isothermal Titration Calorimetry (ITC).
  • Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions. eScholarship.org.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • 2-[(cyclohexylcarbonyl)amino]benzoic acid (C14H17NO3). PubChemLite.
  • Characterization of drug-binding levels to serum albumin using a wavelength modulation surface plasmon resonance sensor | Request PDF.
  • Binding of 2-(4'-hydroxyphenylazo)benzoic acid to bovine serum albumin characterized by optical spectroscopy and equilibrium dialysis. | Semantic Scholar. Semantic Scholar.
  • Unravelling the thermodynamics and binding interactions of bovine serum albumin (BSA) with thiazole based carbohydrazide. IQAC.
  • Protein Small Molecule Biomolecular Interactions A Retrospective. XanTec.
  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI.
  • Drug-plasma protein binding characteriz
  • 2-Aminobenzoic acid (YMDB00278).
  • CAS 528-46-1: 2-(carboxycarbonyl)benzoic acid. CymitQuimica.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-[(Cyclohexylcarbonyl)amino]benzoic acid

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical scientific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 2-[(Cyclohexylcarbonyl)amino]benzoic acid, ensuring the safety of personnel, compliance with regulations, and protection of the environment. Our approach moves beyond a simple checklist, delving into the rationale behind each step to empower you with the knowledge to manage chemical waste with confidence and integrity.

Hazard Assessment and Waste Classification: The "Why" Behind the Procedure

Proper disposal begins with a thorough understanding of the substance's potential hazards. While specific GHS classification data for 2-[(Cyclohexylcarbonyl)amino]benzoic acid is not extensively published, a conservative approach based on the hazards of structurally similar compounds is essential for ensuring safety.

Analog Compound Analysis:

  • 4-Cyclohexylbenzoic acid: This closely related analog is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[1]

  • Benzoic acid (parent structure): Benzoic acid is known to cause skin irritation, serious eye damage, and is considered harmful to aquatic life.[2]

Hazard Summary Table

Hazard ClassGHS Category (Presumed)Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4]
Hazardous to the Aquatic EnvironmentCategory 3 (Precautionary)H412: Harmful to aquatic life with long-lasting effects[5]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste product or initiating any cleanup, the establishment of a safe working environment is paramount. This is a non-negotiable first step to prevent exposure.

  • Engineering Controls: All handling and segregation of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling airborne dust particles.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[2]

    • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to protect against splashes or dust.[6]

    • Skin and Body Protection: A standard laboratory coat should be worn to protect street clothing and skin.

    • Respiratory Protection: If there is a noticeable risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator should be used.[6]

Step-by-Step Disposal Protocol

The disposal of 2-[(Cyclohexylcarbonyl)amino]benzoic acid waste must follow a systematic process compliant with the Resource Conservation and Recovery Act (RCRA) and local institutional policies.[3][7]

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix incompatible waste streams. 2-[(Cyclohexylcarbonyl)amino]benzoic acid waste should be collected separately from strong oxidizing agents, bases, or other reactive chemicals.[8]

  • Solid Waste Collection: Collect unused or waste product, along with any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads from a spill), directly into a designated hazardous waste container.

  • Empty Containers: Any "empty" container that held the chemical must be treated as hazardous waste unless properly decontaminated. The first rinse of a container should be collected and disposed of as hazardous waste.[8]

Step 2: Container Selection and Labeling

  • Container Choice: The waste container must be chemically compatible (e.g., a high-density polyethylene (HDPE) container for solids), in good condition, and have a secure, leak-proof lid.[3][8]

  • Proper Labeling: This is a critical compliance point. The container must be labeled with a fully completed Hazardous Waste tag as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-[(Cyclohexylcarbonyl)amino]benzoic acid" (avoiding abbreviations or formulas)

    • An accurate list of all constituents and their approximate percentages.

    • The date of initial waste accumulation.[6]

Step 3: Waste Storage and Accumulation

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[6]

  • Storage Conditions: The container must be kept closed at all times except when actively adding waste.[8] It should be stored in a cool, dry, and well-ventilated location, away from incompatible materials. Secondary containment (e.g., a tray or bin) is a best practice for all liquid waste and highly recommended for solids to contain any potential spills.[8]

  • Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste. Once a container is full, it must be moved to a central storage area within 3 days.[6]

Step 4: Arranging for Final Disposal

  • Professional Disposal: The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] These certified vendors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration.

  • Documentation: Ensure all institutional paperwork for the waste pickup is completed accurately. Maintain records of waste disposal as required by your institution and regulatory bodies.

Spill Management Protocol

Accidents can happen, and a prepared response is key to mitigating risks.

  • Small Spills:

    • Ensure appropriate PPE is worn.[2]

    • Prevent the generation of dust by gently covering the spill with a damp paper towel or using a dust-suppressing absorbent pad.

    • Carefully sweep or wipe up the material.

    • Place all cleanup materials into the designated hazardous waste container.[2]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 2-[(Cyclohexylcarbonyl)amino]benzoic acid.

G start Waste Generation (Unused Product, Contaminated Material, Spill) ppe_check Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe_check is_spill Is it a spill? ppe_check->is_spill small_spill Small Spill: 1. Cover to prevent dust. 2. Gently sweep into waste container. 3. Decontaminate area. is_spill->small_spill  Yes, Small large_spill Large Spill: 1. Evacuate Area. 2. Notify Supervisor. 3. Contact EHS/Emergency Response. is_spill->large_spill  Yes, Large collect_waste Step 2: Collect Waste is_spill->collect_waste No (Routine Waste) pickup Step 5: Arrange Pickup Contact EHS or Licensed Waste Disposal Company small_spill->pickup container Step 3: Use a Compatible, Sealed & Labeled Container 'Hazardous Waste' Full Chemical Name Accumulation Date collect_waste->container storage Step 4: Store in Designated Satellite Accumulation Area (SAA) - At point of generation - Closed container - Secondary containment container->storage storage->pickup end Waste Properly Disposed pickup->end

Caption: Disposal workflow for 2-[(Cyclohexylcarbonyl)amino]benzoic acid.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • Safety Data Sheet for 2-(Fmoc-amino)benzoic acid.
  • Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 4-Cyclohexylbenzoic acid.
  • MilliporeSigma. (2026, March 5). Safety Data Sheet for Benzoic Acid.
  • Cayman Chemical. (2025, July 1). Safety Data Sheet for 4-Aminobenzoic Acid hydrazide.
  • Safety Data Sheet for Benzoic Acid.
  • Benchchem. (2025). Safe Disposal of 2-(2-Aminobenzoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Laboratory Equipment. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • AK Scientific, Inc. Safety Data Sheet for 2-Amino-N-cyclohexylbenzamide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.